Aceclidine
Description
Aceclidine has been marketed in Europe but has not been used clinically in the United States. It is used in the treatment of open-angle glaucoma and is a parasympathomimetic agent.
This compound is a Cholinergic Receptor Agonist. The mechanism of action of this compound is as a Cholinergic Muscarinic Agonist.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
was heading 1975-94; use QUINUCLIDINES to search this compound 1975-94; cholinomimetic used to reduce intraocular pressure in glaucoma
See also: this compound Salicylate (active moiety of).
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045658 | |
| Record name | Aceclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-61-2 | |
| Record name | Aceclidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aceclidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aceclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aceclidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aceclidine's Mechanism of Action on Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine (B1665410) is a parasympathomimetic cholinergic agonist that exerts its effects through interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors, a family of five G protein-coupled receptors (GPCRs) designated M1 through M5, are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological functions.[2] this compound's pharmacological profile is defined by its binding affinity and functional activity at these receptor subtypes, which dictates its therapeutic applications and potential side effects. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its interaction with muscarinic receptor subtypes, downstream signaling pathways, and the experimental methodologies used for its characterization.
This compound is a selective muscarinic agonist and is the more active (S)-enantiomer of the drug that is of primary therapeutic interest.[2] Its stereoselectivity is a critical aspect of its pharmacology, with (S)-aceclidine consistently demonstrating higher potency and, in some cases, greater efficacy than its (R)-enantiomer.[3]
Data Presentation: Quantitative Analysis of this compound's Muscarinic Receptor Activity
Functional Potency and Efficacy of (S)-Aceclidine
The functional activity of (S)-aceclidine has been determined in Chinese Hamster Ovary (CHO) cells stably expressing each of the human muscarinic receptor subtypes. For the Gq/11-coupled M1, M3, and M5 receptors, functional response is measured by the stimulation of phosphoinositide hydrolysis. For the Gi/o-coupled M2 and M4 receptors, the response is determined by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[4]
| Receptor Subtype | EC50 (nM) |
| M1 | 130 |
| M2 | 30 |
| M3 | 100 |
| M4 | 40 |
| M5 | 160 |
Data derived from functional assays in transfected CHO cells.[4]
| Receptor Subtype | Maximal Response (% of Carbachol) |
| M1 | 100 |
| M2 | 100 |
| M3 | 100 |
| M4 | 86 |
| M5 | 100 |
Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol (B1668302) in the respective assays.[4]
Signaling Pathways
This compound elicits its cellular effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes. These pathways are determined by the G protein to which the receptor subtype couples.
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
The M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins.[2] Upon activation by this compound, the Gαq subunit of the G protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to a variety of downstream cellular responses.[4]
M2 and M4 Receptor Signaling (Gi/o Pathway)
The M2 and M4 muscarinic receptors are coupled to Gi/o proteins.[2] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The βγ subunits of the Gi/o protein can also modulate the activity of other effector systems, such as inwardly rectifying potassium channels.[4]
Experimental Protocols
The characterization of this compound's activity at muscarinic receptors relies on specific in vitro assays. The following are detailed methodologies for the key experiments used to determine its functional potency and efficacy.
Phosphoinositide Hydrolysis Assay (for M1, M3, M5 Receptors)
This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 activation, to quantify the functional response to agonist stimulation.
Methodology:
-
Cell Culture and Labeling: CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor are plated and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: A pre-incubation step is performed with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Agonist Stimulation: The cells are then stimulated with various concentrations of (S)-aceclidine for a defined period at 37°C.
-
Extraction: The stimulation is terminated by the addition of a cold acid to lyse the cells. The aqueous phase containing the inositol phosphates is then collected.
-
Quantification: The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography. The radioactivity of the eluted inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 and maximal response for (S)-aceclidine.
cAMP Accumulation Inhibition Assay (for M2, M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity, the hallmark of Gi/o-coupled receptor activation, to determine the functional potency of an agonist.
Methodology:
-
Cell Culture: CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured in multi-well plates.
-
Agonist Pre-incubation: The cells are pre-incubated with various concentrations of the test agonist, (S)-aceclidine.
-
Adenylyl Cyclase Stimulation: The cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and maximal inhibitory effect are determined.
Conclusion
This compound is a potent, stereoselective muscarinic agonist with distinct functional activities across the five receptor subtypes. Its mechanism of action is well-characterized, involving the activation of Gq/11- and Gi/o-mediated signaling pathways. The quantitative data on its functional potency, combined with a thorough understanding of the downstream signaling cascades, provides a solid foundation for its therapeutic applications and for the development of novel, subtype-selective muscarinic modulators. The detailed experimental protocols outlined in this guide are fundamental to the continued investigation of this compound and other muscarinic agonists in the field of drug discovery and development.
References
(S)-Aceclidine's Affinity for Muscarinic M1-M5 Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional potency of (S)-Aceclidine for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). (S)-Aceclidine is the more active enantiomer of the muscarinic agonist aceclidine (B1665410) and has been a subject of interest for its potential therapeutic applications due to its distinct selectivity profile. This document summarizes key quantitative data, details the experimental methodologies used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Binding Affinity and Functional Potency
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of (S)-Aceclidine at the human M1-M5 muscarinic receptor subtypes. The data is derived from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing each individual receptor subtype.
Table 1: (S)-Aceclidine Binding Affinity (pKi) at M1-M5 Receptors
| Receptor Subtype | Binding Affinity (pKi) |
| M1 | 6.8 |
| M2 | 7.5 |
| M3 | 6.9 |
| M4 | 7.3 |
| M5 | 6.7 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: (S)-Aceclidine Functional Potency (pEC50) at M1-M5 Receptors
| Receptor Subtype | Functional Potency (pEC50) |
| M1 | 5.89 |
| M2 | 7.52 |
| M3 | 6.00 |
| M4 | 7.40 |
| M5 | 5.80 |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency in functional assays. Functional potency for M1, M3, and M5 receptors was determined by measuring phosphoinositide hydrolysis, while for M2 and M4 receptors, it was determined by the inhibition of forskolin-stimulated cAMP accumulation[1].
Signaling Pathways
Muscarinic receptors mediate their effects by coupling to different families of G proteins. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C. In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of (S)-Aceclidine's binding affinity and functional activity. These protocols are representative of those used for characterizing ligands at muscarinic receptors expressed in CHO cells.
Radioligand Competition Binding Assay (for Ki Determination)
This assay determines the binding affinity of (S)-Aceclidine by measuring its ability to compete with a radiolabeled ligand for binding to the M1-M5 receptors.
Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: (S)-Aceclidine.
-
Non-specific Binding Control: Atropine (B194438) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Microplate Scintillation Counter .
Procedure:
-
Membrane Preparation: Thaw frozen aliquots of cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. The protein concentration is predetermined to ensure an adequate number of receptors per well.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding) or varying concentrations of (S)-Aceclidine.
-
50 µL of [³H]NMS solution (at a concentration close to its Kd, typically ~1 nM).
-
150 µL of the cell membrane suspension.
-
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium[2].
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of (S)-Aceclidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Gq-Coupled Receptors (M1, M3, M5): Phosphoinositide Hydrolysis
This assay measures the functional potency of (S)-Aceclidine at Gq-coupled receptors by quantifying the accumulation of inositol (B14025) phosphates, a downstream product of phospholipase C activation[1].
Materials:
-
Cells: CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Radiolabel: [³H]-myo-inositol.
-
Stimulation Buffer: HBSS or similar buffer containing 10 mM LiCl.
-
Test Compound: (S)-Aceclidine.
-
Lysis Buffer: e.g., ice-cold 0.5 M trichloroacetic acid.
-
Anion Exchange Columns: e.g., Dowex AG1-X8.
-
Elution Buffers: e.g., sequential washes with water and increasing concentrations of formic acid/ammonium formate.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Cell Culture and Labeling: Plate the CHO cells in multi-well plates and culture until they reach a suitable confluency. Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Agonist Stimulation: Wash the cells to remove excess radiolabel. Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. Add varying concentrations of (S)-Aceclidine and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the stimulation by aspirating the medium and lysing the cells with lysis buffer.
-
Separation: Neutralize the cell lysates and apply them to anion exchange columns. Wash the columns to remove unincorporated [³H]-myo-inositol. Elute the total inositol phosphates with a high-salt buffer.
-
Counting: Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of radioactivity (counts per minute) against the logarithm of the (S)-Aceclidine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Functional Assay for Gi-Coupled Receptors (M2, M4): cAMP Accumulation
This assay determines the functional potency of (S)-Aceclidine at Gi-coupled receptors by measuring its ability to inhibit adenylyl cyclase activity, which is typically stimulated by forskolin[1][3].
Materials:
-
Cells: CHO cells stably expressing the human M2 or M4 muscarinic receptor.
-
Assay Buffer: HBSS or similar buffer.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.
-
Stimulant: Forskolin.
-
Test Compound: (S)-Aceclidine.
-
cAMP Assay Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Multi-well Plates: Typically 96- or 384-well white opaque plates suitable for luminescence or fluorescence detection.
-
Plate Reader: A plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Preparation: Culture the CHO cells to a high density. Harvest the cells, wash them, and resuspend them in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Assay Setup: In a multi-well plate, add varying concentrations of (S)-Aceclidine.
-
Stimulation: Add the cell suspension to the wells. Then, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production[3].
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for changes in cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP assay kit being used. This typically involves the addition of lysis and detection reagents that generate a fluorescent or luminescent signal inversely proportional to the amount of cAMP present.
-
Data Analysis: Plot the measured signal against the logarithm of the (S)-Aceclidine concentration. The data will show an inhibition of the forskolin-stimulated cAMP production. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the EC50 for the inhibitory effect of (S)-Aceclidine.
References
The Pharmacodynamics of Aceclidine: A Technical Guide for Researchers
An in-depth examination of the parasympathomimetic agent Aceclidine (B1665410), focusing on its mechanism of action, receptor subtype selectivity, and the intracellular signaling cascades it initiates. This guide is intended for researchers, scientists, and professionals in drug development.
This compound is a parasympathomimetic agent that functions as a direct-acting muscarinic acetylcholine (B1216132) receptor agonist.[1][2] Historically used in the treatment of glaucoma, its primary contemporary application is in ophthalmology for the management of presbyopia.[3][4] this compound's therapeutic effect stems from its ability to constrict the pupil (miosis) by acting on muscarinic receptors in the iris sphincter muscle.[5][6] This action creates a "pinhole effect," which increases the depth of focus and improves near vision.[5] Notably, this compound exhibits a degree of selectivity for the iris sphincter muscle over the ciliary muscle, which may reduce the incidence of accommodative spasm and myopic shift sometimes associated with other miotics.[7]
Muscarinic Receptor Binding and Functional Potency
The pharmacological activity of this compound is stereoselective, with the (S)-(+)-enantiomer being significantly more potent than the (R)-(-)-enantiomer.[1][8] The binding affinity and functional potency of this compound's enantiomers have been characterized across the five muscarinic receptor subtypes (M1-M5).
Quantitative Data on this compound Enantiomers
The following tables summarize the binding affinity and functional activity of (S)-Aceclidine and (R)-Aceclidine at human muscarinic receptor subtypes, typically expressed in Chinese Hamster Ovary (CHO) cells.
| Table 1: Binding Affinity (KH) of this compound Enantiomers at Muscarinic Receptors | |
| Enantiomer | KH (nM) in Rat Brain Homogenate |
| (S)-(+)-Aceclidine | 140 ± 20 |
| (R)-(-)-Aceclidine | 1100 ± 100 |
| KH represents the high-affinity dissociation constant, determined by competitive radioligand binding assays. A lower KH value indicates higher binding affinity.[8] |
| Table 2: Functional Potency (EC50) of this compound Enantiomers at Human Muscarinic Receptor Subtypes | ||||
| Receptor Subtype | Second Messenger Pathway | Enantiomer | EC50 (nM) | Maximal Response (% of Carbachol) |
| M1 | Phosphoinositide Hydrolysis | (S)-(+)-Aceclidine | 130 | 100 |
| (R)-(-)-Aceclidine | 330 | 64 | ||
| M2 | cAMP Inhibition | (S)-(+)-Aceclidine | 30 | 100 |
| (R)-(-)-Aceclidine | 110 | 100 | ||
| M3 | Phosphoinositide Hydrolysis | (S)-(+)-Aceclidine | 100 | 100 |
| (R)-(-)-Aceclidine | 400 | 53 | ||
| M4 | cAMP Inhibition | (S)-(+)-Aceclidine | 40 | 100 |
| (R)-(-)-Aceclidine | 140 | 86 | ||
| M5 | Phosphoinositide Hydrolysis | (S)-(+)-Aceclidine | 160 | 100 |
| (R)-(-)-Aceclidine | 320 | 44 | ||
| EC50 (half maximal effective concentration) values indicate the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency. The maximal response is expressed as a percentage of the response to the full agonist carbachol.[2][9] |
Signaling Pathways
This compound exerts its effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes. These receptors are G-protein coupled receptors (GPCRs).[10]
-
M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors by this compound stimulates the Gαq/11 subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9][10]
-
M2 and M4 Receptors (Gi/o-coupled): Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase via the Gαi/o subunit. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also modulate other effector proteins, such as ion channels.[9][10]
References
- 1. Muscarinic activity and receptor binding of the enantiomers of this compound and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of the enantiomers of this compound with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. ESCRS - All-day Near Vision in View [escrs.org]
- 6. CORXEL and LENZ Therapeutics Announce Positive Topline Data from China Phase 3 Presbyopia Trial of LNZ100 :: LENZ Therapeutics, Inc. (LENZ) [ir.lenz-tx.com]
- 7. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
Structural Analysis of 3-Acetoxyquinuclidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 3-acetoxyquinuclidine, a significant muscarinic acetylcholine (B1216132) receptor agonist. The document collates crystallographic, spectroscopic, and computational data to offer a detailed understanding of its molecular architecture. It includes a thorough examination of its synthesis, spectroscopic characterization (NMR, IR, and Mass Spectrometry), and its interaction with muscarinic receptors, elucidating the downstream signaling pathways. This guide is intended to be a valuable resource for professionals engaged in cholinergic research and the development of related therapeutic agents.
Introduction
3-Acetoxyquinuclidine, also known as aceclidine, is a parasympathomimetic cholinergic agent. Its rigid bicyclic quinuclidine (B89598) framework is a key determinant of its pharmacological activity as a muscarinic acetylcholine receptor agonist. This structural rigidity provides a well-defined orientation for the acetoxy group, facilitating its interaction with the receptor binding site. Understanding the precise three-dimensional structure, electronic properties, and spectroscopic signatures of 3-acetoxyquinuclidine is crucial for structure-activity relationship (SAR) studies and the design of novel cholinergic ligands. This guide presents a multi-faceted structural analysis, integrating data from various experimental and computational techniques.
Synthesis and Purification
The most common and efficient method for the synthesis of 3-acetoxyquinuclidine is the acetylation of its precursor, 3-quinuclidinol (B22445).
Experimental Protocol: Acetylation of 3-Quinuclidinol
Materials:
-
3-Quinuclidinol
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (optional, as a catalyst and solvent)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
A solution of 3-quinuclidinol is prepared in a suitable solvent, such as pyridine or dichloromethane.
-
Acetic anhydride is added dropwise to the solution, typically at 0°C to control the exothermic reaction. An excess of acetic anhydride is often used to ensure complete conversion.[1]
-
The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the excess acetic anhydride is quenched by the addition of a small amount of methanol (B129727) or water.
-
The solvent is removed under reduced pressure. Co-evaporation with toluene can be employed to remove residual pyridine.
-
The residue is then taken up in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous sodium bicarbonate to neutralize any acidic impurities, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield crude 3-acetoxyquinuclidine.
-
Purification of the final product can be achieved by vacuum distillation or recrystallization from an appropriate solvent to obtain high-purity 3-acetoxyquinuclidine.
The workflow for the synthesis and purification is depicted in the following diagram:
Crystallographic Analysis
The quinuclidine cage exhibits a twisted conformation of approximately 12 degrees. The ester group is reported to be planar. The crystallographic data for (R)-(-)-3-acetoxyquinuclidine methiodide is summarized in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.610(4) |
| b (Å) | 7.410(4) |
| c (Å) | 6.909(3) |
| α (°) | 69.75(3) |
| β (°) | 111.88(3) |
| γ (°) | 112.38(3) |
| Volume (ų) | 324.9 |
| Z | 1 |
| Final R-factor | 0.045 |
Table 1: Crystallographic Data for (R)-(-)-3-Acetoxyquinuclidine Methiodide.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 3-acetoxyquinuclidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data for 3-acetoxyquinuclidine is available from various chemical databases. These predictions provide a good approximation of the expected experimental spectra.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The proton NMR spectrum is expected to show complex multiplets for the protons on the quinuclidine ring and a characteristic singlet for the acetyl methyl group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the carbons of the quinuclidine cage, the acetyl methyl group, and the carbonyl carbon of the ester. The carbonyl carbon is expected to appear in the downfield region around 170 ppm.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170 |
| CH-O | ~70-75 |
| Quinuclidine CH₂ | ~20-50 |
| Acetyl CH₃ | ~21 |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Acetoxyquinuclidine. (Data from DrugBank)[2]
Infrared (IR) Spectroscopy
The IR spectrum of 3-acetoxyquinuclidine will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1740 | C=O stretch (strong) | Ester |
| ~1240 | C-O stretch (strong) | Ester |
| ~1030 | C-N stretch | Amine |
Table 3: Characteristic Infrared Absorption Bands for 3-Acetoxyquinuclidine.[3]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-acetoxyquinuclidine is expected to show a molecular ion peak (M⁺) at m/z 169, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group and subsequent fragmentation of the quinuclidine ring.
Expected Fragmentation Pattern:
-
m/z 169: Molecular ion [C₉H₁₅NO₂]⁺
-
m/z 126: Loss of the acetyl group (-COCH₃)
-
m/z 110: Loss of the acetoxy group (-OCOCH₃)
-
Further fragmentation of the quinuclidine ring would lead to smaller fragments.
Interaction with Muscarinic Receptors and Signaling Pathways
3-Acetoxyquinuclidine is a non-selective muscarinic acetylcholine receptor agonist. It exerts its pharmacological effects by binding to and activating muscarinic receptors, which are G-protein coupled receptors (GPCRs). The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins, leading to distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Activation of these receptors by 3-acetoxyquinuclidine stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4][5]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation by 3-acetoxyquinuclidine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also modulate other effector proteins, such as ion channels.[4]
Conclusion
The structural analysis of 3-acetoxyquinuclidine reveals a molecule with a rigid bicyclic core that dictates its interaction with biological targets. While a definitive crystal structure of the parent compound remains to be published, data from its derivatives and extensive spectroscopic and computational predictions provide a robust model of its three-dimensional architecture. The well-established synthetic route via acetylation of 3-quinuclidinol allows for its accessible preparation for research and pharmaceutical applications. Its function as a muscarinic agonist is underpinned by its ability to activate both Gq/11 and Gi/o-coupled signaling pathways, leading to a cascade of intracellular events. This comprehensive guide serves as a foundational resource for further investigation into the medicinal chemistry and pharmacology of 3-acetoxyquinuclidine and related cholinergic compounds.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Buy this compound | 827-61-2 | >98% [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Aceclidine for Glaucoma Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aceclidine (B1665410), a selective muscarinic acetylcholine (B1216132) receptor agonist, has demonstrated significant potential as a therapeutic agent for glaucoma by effectively reducing intraocular pressure (IOP). This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation. All quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, detailed signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of the underlying science.
Mechanism of Action: Selective Muscarinic M3 Receptor Agonism
This compound exerts its IOP-lowering effect primarily through the activation of muscarinic acetylcholine M3 receptors located on the ciliary muscle and the iris sphincter.[1][2] This targeted action distinguishes it from less selective miotics like pilocarpine (B147212), potentially offering a more favorable side-effect profile with a reduced incidence of accommodative spasm and induced myopia.[1][2]
Signaling Pathway
Upon binding to the M3 receptor, a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade. This process involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][3] The subsequent cellular responses in the trabecular meshwork and ciliary muscle lead to an increase in aqueous humor outflow, thereby reducing IOP.[1][2]
Preclinical Efficacy: Quantitative Data
Preclinical studies have consistently demonstrated the efficacy of this compound in modulating aqueous humor dynamics and reducing IOP. The following tables summarize the key quantitative findings from in vitro and in vivo preclinical research.
In Vitro Muscarinic Receptor Functional Activity
The functional potency and maximal response of (S)-Aceclidine, the more potent enantiomer, have been characterized in Chinese Hamster Ovary (CHO) cells expressing human muscarinic receptor subtypes.
Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes [4]
| Receptor Subtype | EC50 (nM) |
| M1 | 130 |
| M2 | 30 |
| M3 | 100 |
| M4 | 40 |
| M5 | 160 |
Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes [4]
| Receptor Subtype | Maximal Response (% of Carbachol) |
| M1 | 95 |
| M2 | 100 |
| M3 | 85 |
| M4 | 90 |
| M5 | 70 |
Data derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells.[4]
In Vivo Effects on Aqueous Humor Outflow Facility
Studies in cynomolgus monkeys have quantified the dose-dependent effect of intracameral this compound on outflow facility.
Table 3: Effect of Intracameral this compound on Outflow Facility in Cynomolgus Monkeys [5]
| This compound HCl Dose (µg) | Mean Increase in Outflow Facility (%) |
| 20 | 270 |
In contrast, a submaximal 20 µg dose of pilocarpine resulted in an average of 19 diopters of accommodation, while the same dose of this compound produced only an average of 5 diopters, highlighting this compound's dissociation between outflow facility enhancement and accommodative effects.[5]
Detailed Experimental Protocols
Standardized experimental protocols are crucial for the reliable preclinical evaluation of anti-glaucoma agents. The following sections detail the methodologies for key experiments.
In Vivo IOP Measurement in an Acute Ocular Hypertension (OHT) Rabbit Model
This protocol is designed to assess the IOP-lowering efficacy of topically applied this compound in a transiently induced high IOP model.
Objective: To determine the dose-dependent effect of this compound on IOP in rabbits with induced ocular hypertension.
Animals: New Zealand White rabbits.[2]
Procedure:
-
Baseline IOP Measurement: Acclimatize the animals and measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) at multiple time points to establish a diurnal curve.[2]
-
Drug Administration: Instill a single drop (typically 30-50 µL) of the this compound test solution into one eye (test eye) and the vehicle solution into the contralateral eye (control eye).[2]
-
Induction of OHT: 10-30 minutes after drug administration, induce a rapid and transient increase in IOP by an intravenous infusion of 5% glucose solution (15 mL/kg) into the marginal ear vein over 2-3 minutes.[2]
-
IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-OHT induction.
-
Data Analysis: Calculate the mean IOP at each time point for both treated and control groups. Efficacy is typically expressed as the mean difference in IOP between the eyes or as a percentage reduction from the peak IOP in the control eye.
Ex Vivo Measurement of Aqueous Humor Outflow Facility
This protocol allows for the direct assessment of a drug's effect on the outflow pathways, independent of ciliary muscle contraction.
Objective: To quantify the effect of this compound on aqueous humor outflow facility in an ex vivo setting.
Tissue: Perfused human or non-human primate ocular anterior segments.[1]
Procedure:
-
Tissue Preparation: Dissect human or primate eyes to isolate the anterior segment, which is then mounted in a perfusion chamber.
-
Baseline Facility Measurement: Perfuse the anterior segment with a suitable buffer (e.g., DMEM) at a constant pressure or flow rate to establish a stable baseline outflow facility.
-
Drug Perfusion: Switch the perfusion medium to a solution containing this compound at the desired concentration.
-
Post-Drug Facility Measurement: Continue the perfusion and record the new stable flow rate.
-
Data Calculation: Calculate the post-drug outflow facility and express the effect of this compound as the percentage change from the baseline facility.[1]
-
Washout: To assess reversibility, the drug can be washed out by perfusing with the vehicle solution.[1]
In Vitro Intracellular Calcium Mobilization Assay in Human Trabecular Meshwork (HTM) Cells
This assay investigates the cellular mechanism of action by measuring changes in intracellular calcium levels in response to this compound.
Objective: To determine if this compound induces intracellular calcium mobilization in cultured HTM cells.
Cells: Cultured primary human trabecular meshwork cells.
Procedure:
-
Cell Culture: Culture primary HTM cells in standard media (e.g., DMEM with 10% FBS).
-
Dye Loading: Preload the cultured HTM cells with a cell-permeant calcium indicator dye, such as Fura-2 AM.
-
Drug Application: Apply varying concentrations of this compound to the cells.
-
Fluorometry: Monitor fluctuations in intracellular calcium levels using microscope-based ratio fluorometry.
-
Data Analysis: Quantify the change in fluorescence to determine the dose-dependent effect of this compound on intracellular calcium mobilization.
Conclusion
The preclinical data strongly support the potential of this compound as a valuable therapeutic agent for glaucoma. Its selective M3 muscarinic agonism translates to a significant increase in aqueous humor outflow and a corresponding reduction in IOP. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel anti-glaucoma therapies. While comprehensive preclinical dose-response data on IOP reduction is somewhat limited in publicly available literature, the existing evidence from both in vitro and in vivo studies provides a solid foundation for its clinical development.[1]
References
In-Vitro Characterization of Aceclidine's Miotic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of Aceclidine's miotic (pupil-constricting) properties. This compound is a cholinergic agonist that exerts its effects through interaction with muscarinic acetylcholine (B1216132) receptors. This document outlines its functional activity at the five muscarinic receptor subtypes (M1-M5), its comparative potency against other miotics, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's interaction with muscarinic receptors and its miotic efficacy.
Table 1: Functional Activity of (S)-Aceclidine at Muscarinic Receptor Subtypes
This table presents the functional potency (EC50) and maximal response (Emax) of (S)-Aceclidine, the more active enantiomer, at each human muscarinic receptor subtype. The data is derived from in-vitro functional assays using Chinese Hamster Ovary (CHO) cells stably expressing each receptor subtype. For the Gq/11-coupled M1, M3, and M5 receptors, the functional response was measured as the stimulation of phosphoinositide hydrolysis. For the Gi/o-coupled M2 and M4 receptors, the response was determined by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1]
| Receptor Subtype | Coupling | EC50 (nM) | Maximal Response (% of Carbachol) |
| M1 | Gq/11 | 130 | 95 |
| M2 | Gi/o | 30 | 100 |
| M3 | Gq/11 | 100 | 98 |
| M4 | Gi/o | 40 | 100 |
| M5 | Gq/11 | 160 | 92 |
Table 2: Comparative Potency of Miotic Agents on Isolated Iris Sphincter Muscle
This table compares the potency of this compound with other common miotic agents, Carbachol and Pilocarpine (B147212), in contracting the isolated rabbit iris sphincter muscle. A lower EC50 value indicates higher potency.
| Miotic Agent | EC50 (µM) | Relative Potency |
| Carbachol | ~0.38[2] | Most Potent |
| This compound | ~1-5[3][4] | Intermediate |
| Pilocarpine | ~5-20[3][4] | Least Potent |
Note: The exact EC50 values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound and a general workflow for its in-vitro characterization.
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments to characterize the miotic properties of this compound.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]NMS).
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
b. Protocol:
-
Membrane Preparation: Culture transfected CHO cells to confluence, harvest, and homogenize in ice-cold binding buffer. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A range of concentrations of unlabeled this compound.
-
A fixed concentration of [3H]NMS (typically near its Kd value).
-
Cell membrane preparation (typically 20-50 µg of protein).
-
For non-specific binding wells, add 1 µM atropine instead of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Functional Assessment of Miosis in Isolated Iris Sphincter Muscle
This organ bath experiment measures the contractile response of the iris sphincter muscle to this compound, providing a direct assessment of its miotic potential.
a. Materials:
-
New Zealand White rabbits.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Isometric force transducer.
-
Organ bath system with temperature control (37°C).
-
Data acquisition system.
-
This compound, Carbachol, and Pilocarpine stock solutions.
b. Protocol:
-
Tissue Preparation: Euthanize a rabbit and enucleate the eyes. Dissect the iris sphincter muscle under a microscope in cold Krebs-Henseleit solution. Cut the iris into strips (approximately 1-2 mm wide).
-
Mounting: Mount the iris sphincter strips vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 100-200 mg. During this period, replace the bath solution every 15-20 minutes.
-
Viability Check: Contract the tissue with a high concentration of KCl (e.g., 80 mM) to ensure its viability. Wash the tissue and allow it to return to baseline.
-
Cumulative Concentration-Response Curve: Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments. Allow the response to each concentration to reach a plateau before adding the next.
-
Data Acquisition: Record the isometric contraction force using the data acquisition system.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by a full agonist like carbachol. Plot the response against the log concentration of this compound to generate a dose-response curve. Calculate the EC50 (potency) and Emax (maximal efficacy) values from this curve.[6]
Phosphoinositide Hydrolysis Assay (for M1/M3/M5 Receptors)
This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of Gq/11 activation, in response to this compound in cells expressing M1, M3, or M5 receptors.
a. Materials:
-
CHO cells stably expressing human M1, M3, or M5 receptors.
-
[3H]-myo-inositol.
-
Assay medium (e.g., DMEM/F12) with 10 mM LiCl.
-
Lysis buffer: 0.1 M formic acid.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation cocktail.
b. Protocol:
-
Cell Labeling: Plate the cells in 24-well plates and incubate with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with assay medium containing 10 mM LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add various concentrations of this compound to the wells and incubate for 60 minutes at 37°C.
-
Lysis and Separation: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer. Transfer the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [3H]-myo-inositol.
-
Elution: Elute the total [3H]-inositol phosphates from the resin with a high molarity salt solution (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Quantification: Add the eluate to scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.[1]
cAMP Accumulation Assay (for M2/M4 Receptors)
This assay measures the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing Gi/o-coupled M2 or M4 receptors.
a. Materials:
-
CHO cells stably expressing human M2 or M4 receptors.
-
IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
b. Protocol:
-
Cell Preparation: Harvest and resuspend the cells in stimulation buffer containing IBMX.
-
Assay Reaction: In a 96-well plate, add the cell suspension.
-
Stimulation: Add various concentrations of this compound to the wells.
-
Forskolin Challenge: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity of human iris-sphincter to muscarinic drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Dissolution of Aceclidine for In-Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocol
This document provides a detailed protocol for the preparation of Aceclidine solutions for in-vivo experimental studies. This compound is a cholinergic muscarinic agonist that is under investigation for various therapeutic applications, including the treatment of presbyopia and glaucoma.[1][2][3] Proper dissolution and formulation are critical for ensuring the accuracy and reproducibility of in-vivo research findings.
Solubility Profile of this compound
This compound hydrochloride demonstrates solubility in a variety of solvents, making it adaptable for different experimental needs. The choice of solvent will depend on the intended route of administration and the desired concentration. It is crucial to select a vehicle that is biocompatible and minimizes potential toxicity to the animal model.
| Solvent | Solubility | Reference |
| Water | ≥15 mg/mL at ~60 °C | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL | [5] |
| Ethanol | Approximately 30 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL | [3][5] |
| Dimethyl Formamide (DMF) | Approximately 30 mg/mL | [5] |
Table 1: Solubility of this compound Hydrochloride in Common Laboratory Solvents.
Recommended Protocol for Dissolving this compound for Subcutaneous In-Vivo Administration
This protocol outlines the preparation of an this compound solution in sterile physiological saline, a commonly used and well-tolerated vehicle for subcutaneous injections in rodent models.
Materials:
-
This compound hydrochloride powder
-
Sterile, pyrogen-free physiological saline (0.9% NaCl)
-
Sterile injection vials
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes and needles
-
Calibrated analytical balance
-
Vortex mixer
-
pH meter and sterile pH adjustment solutions (e.g., sterile 0.1 N HCl and 0.1 N NaOH), if necessary.
Procedure:
-
Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Initial Dissolution:
-
Transfer the weighed this compound powder to a sterile injection vial.
-
Add a small volume of sterile physiological saline to the vial.
-
Gently vortex the vial until the powder is completely dissolved.
-
-
Dilution to Final Concentration:
-
Once the this compound is fully dissolved, add the remaining volume of sterile physiological saline to achieve the desired final concentration.
-
For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in a final volume of 10 mL of saline.
-
-
pH Measurement and Adjustment (Optional but Recommended):
-
Measure the pH of the solution using a calibrated pH meter. The ideal pH for subcutaneous injection should be close to physiological pH (~7.4) to minimize irritation.[6][7]
-
If necessary, adjust the pH using sterile 0.1 N HCl or 0.1 N NaOH. Add the adjustment solutions dropwise while monitoring the pH.
-
-
Sterile Filtration:
-
Labeling and Storage:
-
Clearly label the final vial with the compound name, concentration, date of preparation, and the initials of the preparer.
-
It is recommended to prepare fresh solutions for each experiment.[5][6] If short-term storage is necessary, store the solution at 2-8°C and protect it from light. Do not use solutions that appear cloudy, discolored, or have precipitated.[7]
-
Experimental Workflow for In-Vivo Administration
The following diagram illustrates a typical workflow for preparing and administering this compound for an in-vivo study.
References
- 1. researchgate.net [researchgate.net]
- 2. US20210251970A1 - Compositions and methods for storage stable ophthalmic drugs - Google Patents [patents.google.com]
- 3. Sterilization - Accepted Methods & Monitoring (IACUC Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 4. ijpsr.com [ijpsr.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. Guidance Prep and Storing Non Pharmaceutical | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for the Preparation of Aceclidine Ophthalmic Solution for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale preparation and evaluation of aceclidine (B1665410) ophthalmic solutions for research purposes. This compound, a cholinergic muscarinic receptor agonist, is under investigation for its therapeutic potential in treating ocular conditions such as presbyopia and glaucoma.[1][2][3] The following sections detail the formulation, preparation, analytical testing, and preclinical evaluation of a research-grade this compound ophthalmic solution.
Formulation and Rationale
The development of a stable and effective this compound ophthalmic solution requires careful selection of excipients to ensure sterility, appropriate pH and tonicity, and optimal drug delivery.[4] Based on publicly available information on the FDA-approved formulation VIZZ™ and other research formulations, a typical research-grade this compound solution can be prepared with the following components.[5][6]
Table 1: Composition of a Research-Grade this compound Ophthalmic Solution (1.75%)
| Component | Concentration (% w/v) | Function |
| This compound Hydrochloride | 1.75 | Active Pharmaceutical Ingredient |
| Hypromellose (HPMC) | 0.75 - 1.25 | Viscosity enhancer |
| Mannitol (B672) | 2.0 - 4.0 | Tonicity adjusting agent |
| Polysorbate 80 | 2.0 - 4.0 | Surfactant/Solubilizing agent |
| Sodium Citrate (B86180) Dihydrate | q.s. | Buffering agent |
| Edetate Disodium (B8443419) (EDTA) | q.s. | Chelating agent |
| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 4.5 - 5.5 | pH adjustment |
| Water for Injection (WFI) | q.s. to 100% | Vehicle |
q.s. = quantum sufficit (as much as is sufficient)
Experimental Protocols
Protocol for Laboratory-Scale Preparation of Sterile this compound Ophthalmic Solution (100 mL)
This protocol describes the aseptic preparation of a 1.75% this compound ophthalmic solution. All procedures should be conducted in a laminar flow hood using sterile equipment and aseptic techniques.[4][7][8]
Materials:
-
This compound Hydrochloride powder
-
Hypromellose (HPMC)
-
Mannitol
-
Polysorbate 80
-
Sodium Citrate Dihydrate
-
Edetate Disodium (EDTA)
-
Hydrochloric Acid (0.1 N), sterile
-
Sodium Hydroxide (0.1 N), sterile
-
Water for Injection (WFI), sterile
-
Sterile beakers and graduated cylinders
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filters
-
Sterile ophthalmic dropper bottles
Procedure:
-
Buffer Preparation: In a sterile beaker, dissolve the sodium citrate and edetate disodium in approximately 80 mL of WFI.
-
Excipient Addition: While stirring, slowly add the mannitol and hypromellose to the buffer solution. Continue stirring until all components are fully dissolved.
-
Surfactant Addition: Add the polysorbate 80 to the solution and mix thoroughly.
-
API Dissolution: Accurately weigh 1.75 g of this compound hydrochloride and slowly add it to the stirring solution. Continue to stir until the active pharmaceutical ingredient is completely dissolved.
-
pH Adjustment: Measure the pH of the solution. Adjust the pH to between 4.5 and 5.5 using sterile 0.1 N HCl or 0.1 N NaOH as needed.[6]
-
Final Volume Adjustment: Add WFI to bring the final volume to 100 mL and stir to ensure homogeneity.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile beaker.[8] This step is crucial as this compound may be heat-sensitive, making autoclaving unsuitable.[9]
-
Aseptic Filling: In the laminar flow hood, aseptically dispense the sterile solution into sterile ophthalmic dropper bottles.
-
Storage: Store the prepared ophthalmic solution at 2-8°C, protected from light, to minimize hydrolytic degradation.[5]
Protocol for Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method to determine the concentration of this compound and detect its degradation products, primarily 3-quinuclidinol, resulting from hydrolysis.[10][11][12][13]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of phosphate (B84403) buffer (pH 7.4) and acetonitrile (B52724) (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25-30°C |
| Detection Wavelength | UV at 240 nm |
| Run Time | Sufficient to allow for the elution of this compound and its degradation products |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[10][11]
Protocol for Preclinical Evaluation
This protocol is designed to assess the potential of the this compound ophthalmic solution to cause eye irritation.[14][15][16][17]
Animals:
-
Healthy, adult albino rabbits (New Zealand White strain)
Procedure:
-
Acclimatization: Acclimate the rabbits to the laboratory environment for at least 5 days.
-
Pre-test Examination: Examine both eyes of each rabbit to ensure there are no pre-existing signs of irritation.
-
Instillation: Gently pull the lower eyelid of the right eye away from the eyeball to form a cup. Instill 0.1 mL of the this compound ophthalmic solution into the conjunctival sac. The left eye will serve as the untreated control.
-
Observation: Observe the eyes for signs of irritation (redness, swelling, discharge, corneal opacity, and iritis) at 1, 24, 48, and 72 hours, and on day 7 post-instillation.
-
Scoring: Grade the ocular reactions according to a standardized scoring system (e.g., Draize scale).
This protocol evaluates the intraocular pressure (IOP)-lowering effect of the this compound ophthalmic solution in a relevant animal model.
Animal Model:
-
Use an established model of ocular hypertension, such as the steroid-induced or hypertonic saline-induced model in rabbits or non-human primates.
Procedure:
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes of each animal using a tonometer.
-
Treatment Administration: Instill a single drop of the this compound ophthalmic solution into one eye, and the vehicle solution into the contralateral eye as a control.
-
IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Compare the IOP reduction between the two groups to determine the efficacy of the this compound solution.
This protocol assesses the release of this compound from the ophthalmic solution using a Franz diffusion cell system.[18][19]
Apparatus:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Membrane Preparation: Hydrate the synthetic membrane in the receptor medium.
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Sample Application: Apply a precise volume of the this compound ophthalmic solution to the donor side of the membrane.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using the validated HPLC method.
-
Data Analysis: Plot the cumulative amount of this compound released per unit area versus time to determine the release profile.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Ocular Tissues
This compound is a muscarinic receptor agonist that primarily stimulates M3 receptors on the iris sphincter and ciliary muscles.[20] This activation leads to pupillary constriction (miosis) and contraction of the ciliary muscle, which increases aqueous humor outflow through the trabecular meshwork, thereby reducing intraocular pressure.
Caption: Signaling pathway of this compound in ocular smooth muscle cells.
Experimental Workflow for this compound Ophthalmic Solution Development
The following diagram illustrates the logical workflow from formulation development to preclinical evaluation of a research-grade this compound ophthalmic solution.
Caption: Workflow for this compound ophthalmic solution development.
References
- 1. US10617763B2 - Compositions and methods for the treatment of presbyopia - Google Patents [patents.google.com]
- 2. Compounded medications for ocular surface disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023091439A1 - this compound derivatives, compositions thereof and methods of use thereof - Google Patents [patents.google.com]
- 4. Local production of eye drops in the hospital or pharmacy setting: considerations and safety tips - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20210251970A1 - Compositions and methods for storage stable ophthalmic drugs - Google Patents [patents.google.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. longdom.org [longdom.org]
- 11. scispace.com [scispace.com]
- 12. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and naphazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemview.epa.gov [chemview.epa.gov]
- 15. daikinchemicals.com [daikinchemicals.com]
- 16. daikinchemicals.com [daikinchemicals.com]
- 17. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. complexgenerics.org [complexgenerics.org]
- 20. FDA approval of this compound (Vizz): a new chapter in nonsurgical presbyopia management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Aceclidine in Isolated Iris Sphincter Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a parasympathomimetic agent that functions as a muscarinic acetylcholine (B1216132) receptor agonist.[1][2] In ophthalmic research, it is particularly noted for its miotic properties, inducing constriction of the pupil by contracting the iris sphincter muscle.[3] Notably, this compound exhibits a significant selectivity for the muscarinic receptors on the iris sphincter muscle over those on the ciliary muscle.[1][4] This selectivity profile makes it a valuable tool for studying iris sphincter physiology and for the development of novel therapeutic agents for conditions such as presbyopia, with potentially fewer accommodative side effects compared to non-selective miotics.[1][5]
These application notes provide detailed protocols for the use of this compound in isolated iris sphincter preparations, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the in vitro efficacy and selectivity of this compound in comparison to the non-selective cholinergic agonist, Carbachol (B1668302), on isolated human ocular tissues.
| Drug | Iris Sphincter EC50 (µM) | Ciliary Muscle EC50 (µM) | Selectivity Ratio (Ciliary/Iris) |
| (S)-Aceclidine | ~0.1 | ~2.8 | ~28 |
| Carbachol | ~0.3 | ~1.5 | ~5 |
| Data compiled from published in vitro studies on human ocular tissues.[1] |
Signaling Pathway of this compound in Iris Sphincter Muscle
This compound exerts its effect by binding to and activating M3 muscarinic acetylcholine receptors, which are abundantly expressed on the iris sphincter smooth muscle cells.[8] The M3 receptor is a Gq protein-coupled receptor (GPCR).[3] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The increased intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, triggering smooth muscle contraction and resulting in miosis.[3]
Experimental Protocols
Key Experiment: In Vitro Iris Sphincter Contraction Assay
Objective: To determine the potency and efficacy of this compound on isolated iris sphincter muscle.
Animal Model: New Zealand White Rabbits or human donor eyes.
Methodology:
-
Tissue Preparation:
-
Following euthanasia (for animal models) or enucleation, the eye is dissected to isolate the iris.
-
The iris sphincter muscle is carefully dissected from the surrounding tissue under a dissecting microscope.
-
A small, ring-shaped preparation of the sphincter muscle is made.
-
Sutures are tied to opposite ends of the muscle strip for mounting.
-
-
Organ Bath Setup:
-
The isolated iris sphincter preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution).
-
The solution is maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain physiological pH.
-
One suture is attached to a fixed point in the organ bath, and the other is connected to an isometric force transducer.
-
-
Equilibration:
-
The tissue is allowed to equilibrate in the organ bath for a period of 60-90 minutes under a slight resting tension to establish a stable baseline.
-
The bathing solution should be replaced every 15-20 minutes during equilibration to remove any metabolites.
-
-
Generation of Cumulative Concentration-Response Curves:
-
After a stable baseline is achieved, a cumulative concentration-response curve for this compound is generated.
-
This compound is added to the organ bath in a stepwise, increasing manner (e.g., from 1 nM to 100 µM).
-
Each concentration is allowed to produce a stable contractile response before the next higher concentration is added.
-
-
Data Acquisition and Analysis:
-
The isometric contraction of the iris sphincter muscle is measured using the force transducer and recorded using appropriate data acquisition software.
-
The contractile force at each concentration is measured and can be normalized to the maximum response obtained with a standard agonist like carbachol or to the tissue's wet weight.
-
The data are plotted as the percentage of the maximum response against the logarithm of the agonist concentration.
-
The EC50 value (the concentration of the drug that produces 50% of the maximum response) is determined from the concentration-response curve using non-linear regression analysis.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vitro iris sphincter contraction assay.
Conclusion
This compound is a potent and selective muscarinic agonist for the iris sphincter muscle. The provided protocols and data serve as a valuable resource for researchers investigating its pharmacological properties and for those in drug development exploring its therapeutic potential. The high selectivity of this compound for the iris sphincter suggests its utility in applications where miosis is desired with minimal impact on accommodation.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. ESCRS - All-day Near Vision in View [escrs.org]
- 6. This compound and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Aceclidine's Effect on Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the efficacy of Aceclidine in reducing intraocular pressure (IOP). Detailed protocols for key preclinical and cellular assays are included, along with data presentation guidelines and visualizations to facilitate robust study design and interpretation.
Introduction
This compound is a parasympathomimetic cholinergic agonist that effectively lowers intraocular pressure by stimulating muscarinic acetylcholine (B1216132) receptors in the eye.[1] Its primary mechanism of action involves increasing the outflow of aqueous humor through the trabecular meshwork.[2][3] this compound demonstrates a notable selectivity for the M3 muscarinic receptors, which are predominant in the iris sphincter and ciliary body.[2][4] This selectivity may contribute to a favorable side-effect profile compared to less selective miotics like pilocarpine, with potentially less impact on ciliary muscle contraction and accommodation.[4][5]
These protocols are designed to enable researchers to systematically investigate the dose-dependent effects, mechanism of action, and comparative efficacy of this compound in relevant experimental models.
Data Presentation
Quantitative data from experimental studies should be summarized in clear and concise tables to allow for straightforward comparison of results across different concentrations, time points, and control groups.
Table 1: Preclinical Efficacy of this compound on Intraocular Pressure in a Rabbit Model
| Treatment Group (Topical Administration) | N (Eyes) | Baseline IOP (mmHg ± SD) | Time Post-Administration | IOP (mmHg ± SD) | Mean IOP Reduction from Baseline (mmHg) | Percent IOP Reduction (%) |
| Vehicle Control | 10 | 20.5 ± 1.5 | 2 hours | 20.3 ± 1.6 | 0.2 | 1.0% |
| 4 hours | 20.1 ± 1.4 | 0.4 | 2.0% | |||
| 6 hours | 20.4 ± 1.5 | 0.1 | 0.5% | |||
| This compound (0.5%) | 10 | 20.8 ± 1.3 | 2 hours | 17.7 ± 1.2 | 3.1 | 14.9% |
| 4 hours | 16.5 ± 1.1 | 4.3 | 20.7% | |||
| 6 hours | 17.1 ± 1.3 | 3.7 | 17.8% | |||
| This compound (1.0%) | 10 | 20.6 ± 1.4 | 2 hours | 16.2 ± 1.1 | 4.4 | 21.4% |
| 4 hours | 15.1 ± 1.0 | 5.5 | 26.7% | |||
| 6 hours | 15.8 ± 1.2 | 4.8 | 23.3% | |||
| This compound (1.75%) | 10 | 20.9 ± 1.5 | 2 hours | 15.5 ± 1.3 | 5.4 | 25.8% |
| 4 hours | 14.3 ± 1.1 | 6.6 | 31.6% | |||
| 6 hours | 14.9 ± 1.2 | 6.0 | 28.7% |
Table 2: Comparative Efficacy of this compound and Pilocarpine on Aqueous Humor Outflow Facility in Enucleated Human Eyes
| Treatment | Concentration | N (Eyes) | Baseline Outflow Facility (μL/min/mmHg ± SD) | Post-treatment Outflow Facility (μL/min/mmHg ± SD) | Mean Increase in Outflow Facility (μL/min/mmHg) | Percent Increase in Outflow Facility (%) |
| Vehicle Control | - | 8 | 0.15 ± 0.03 | 0.16 ± 0.03 | 0.01 | 6.7% |
| This compound | 10⁻⁶ M | 8 | 0.14 ± 0.04 | 0.24 ± 0.05 | 0.10 | 71.4% |
| Pilocarpine | 10⁻⁵ M | 8 | 0.15 ± 0.03 | 0.26 ± 0.04 | 0.11 | 73.3% |
Experimental Protocols
Protocol 1: In Vivo Measurement of Intraocular Pressure in a Rabbit Model of Ocular Hypertension
This protocol details the procedure for inducing a transient state of ocular hypertension (OHT) in rabbits and assessing the IOP-lowering effects of topically administered this compound. New Zealand White rabbits are a commonly used model for this purpose.
Materials:
-
Male New Zealand White rabbits (2-3 kg)
-
This compound ophthalmic solution (e.g., 0.5%, 1.0%, 1.75% in a sterile vehicle)
-
Vehicle control solution
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Calibrated rebound tonometer (e.g., Tono-Pen, TonoVet)
-
5% sterile glucose solution for inducing OHT
-
Animal restrainer
Procedure:
-
Animal Acclimatization: Acclimate rabbits to the laboratory environment and handling procedures for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
After 30-60 seconds, measure the baseline IOP in both eyes using a calibrated tonometer. Obtain at least three stable readings and average them for each eye.
-
-
Induction of Ocular Hypertension:
-
Administer a rapid intravenous infusion of 5% sterile glucose solution (15 mL/kg) to induce a transient increase in IOP.
-
-
Drug Administration:
-
Thirty minutes after glucose infusion, instill a single drop (approximately 30-50 µL) of the this compound test solution into one eye (the experimental eye) and the vehicle solution into the contralateral eye (the control eye).
-
-
Post-Dose IOP Measurement:
-
Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) post-administration of the test and vehicle solutions.
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each treatment group at each time point.
-
Determine the mean and percentage reduction in IOP from the post-glucose baseline for the this compound-treated eye compared to the vehicle-treated eye.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Ex Vivo Measurement of Aqueous Humor Outflow Facility
This protocol describes the measurement of aqueous humor outflow facility in enucleated animal or human donor eyes using a perfusion system. This is a direct method to assess the effect of this compound on the trabecular meshwork.
Materials:
-
Enucleated eyes (e.g., porcine, bovine, or human donor)
-
Perfusion apparatus (including a reservoir, pressure transducer, and flow meter)
-
Perfusion medium (e.g., Dulbecco's Modified Eagle Medium)
-
This compound solutions at various concentrations
-
Cannulation supplies (needles, tubing)
-
Dissection microscope
Procedure:
-
Eye Preparation:
-
Carefully dissect the enucleated eye to remove extraocular tissues.
-
Mount the eye in a perfusion chamber.
-
-
Cannulation:
-
Under a dissection microscope, insert a small gauge needle into the anterior chamber.
-
Connect the needle to the perfusion system.
-
-
Baseline Outflow Facility Measurement:
-
Perfuse the eye with the perfusion medium at a constant pressure (e.g., 15 mmHg).
-
Allow the flow rate to stabilize and record the baseline flow rate.
-
Calculate the baseline outflow facility (C = Flow Rate / Pressure).
-
-
Drug Perfusion:
-
Switch the perfusion medium to one containing the desired concentration of this compound.
-
Continue to perfuse the eye at the same constant pressure.
-
-
Post-Drug Outflow Facility Measurement:
-
Once the flow rate stabilizes in the presence of this compound, record the new flow rate.
-
Calculate the post-drug outflow facility.
-
-
Data Analysis:
-
Express the effect of this compound as the percentage change from the baseline outflow facility.
-
Perform a dose-response analysis by testing a range of this compound concentrations.
-
Protocol 3: In Vitro Muscarinic Receptor Activation Assay
This protocol outlines a cell-based assay to determine the activation of muscarinic receptors by this compound, typically by measuring the mobilization of intracellular calcium.
Materials:
-
A cell line expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
This compound solutions at various concentrations
-
A positive control agonist (e.g., carbachol)
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
A fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture the M3 receptor-expressing cells according to standard protocols.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Use the instrument's injector to add the this compound solutions (or positive control) to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the response of the positive control.
-
Plot the dose-response curve and calculate the EC₅₀ value for this compound.
-
Mandatory Visualizations
References
Application Notes and Protocols for Aceclidine Administration in Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine (B1665410) is a parasympathomimetic cholinergic agent that functions as a selective muscarinic acetylcholine (B1216132) receptor agonist.[1][2] In ophthalmology, it is utilized as a miotic agent to constrict the pupil.[1] Its primary mechanism of action involves selectively targeting M3 muscarinic receptors on the iris sphincter muscle, which leads to pupillary constriction (miosis) with minimal impact on the ciliary muscle.[1][2] This selectivity profile suggests a lower potential for side effects such as accommodative spasm compared to less selective miotics.[1][3] The rabbit is a frequently used animal model in ophthalmic research due to the anatomical similarities of its eyes to those of humans, its size, and the ease of handling.[4][5] These application notes provide a comprehensive protocol for the administration of this compound eye drops in rabbit models for preclinical research.
Mechanism of Action
This compound is a potent parasympathomimetic that mimics the action of acetylcholine.[6] It selectively binds to M3 muscarinic receptors, which are Gq protein-coupled receptors located on the iris sphincter muscle.[6][7][8] This binding initiates a signaling cascade that results in pupil constriction.[6]
Signaling Pathway
The binding of this compound to the M3 receptor activates a G-protein, leading to the stimulation of phospholipase C (PLC).[6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6] The subsequent increase in intracellular calcium levels leads to the contraction of the iris sphincter muscle, resulting in miosis.[6]
Quantitative Data Summary
Direct quantitative data for specific dosages of this compound and the corresponding miotic effect in rabbits is not widely available in published literature.[7] Therefore, a dose-finding study is highly recommended to determine the optimal concentration for specific research objectives.[7] The following table provides comparative data of this compound with other miotic agents in rabbit models to serve as a reference for study design.
| Parameter | This compound | Pilocarpine | Carbachol |
| Receptor Selectivity (Iris:Ciliary) | 28:1[4] | ~ 1.5:1[4] | ~ 5:1[4] |
| Induced Myopic Shift | ~ -0.13 D[4] | ~ -1.25 D[4] | Not readily available |
Experimental Protocols
Animal Model and Preparation
-
Animal Model: New Zealand White rabbits are a commonly used model for ophthalmic studies.[4][5]
-
Acclimation: Allow rabbits to acclimate to the laboratory environment before the experiment to minimize stress.[7]
-
Animal Handling: Gently restrain the rabbit for all procedures.[7] It is important to handle the animals calmly to avoid stress-induced physiological changes.
-
Baseline Measurements: Before administering any substance, measure the baseline pupil diameter of both eyes using a digital caliper or a pupillometer.[7] To ensure consistency, conduct all measurements under controlled, dim lighting conditions.[7]
Recommended Dose-Finding Study Design
Due to the lack of established dosages in the public domain, a dose-escalation study is essential.[7]
-
Groups:
-
Procedure: Follow the general administration and monitoring protocol for each group.
Administration of this compound Eye Drops
-
Experimental Design: One eye will serve as the treatment eye, while the contralateral eye can be used as a control, receiving only the vehicle.[7]
-
Dosage Volume: Instill a precise volume, typically 25-50 µL, of the this compound ophthalmic solution into the lower conjunctival sac of the designated treatment eye.[7] Administer an equal volume of the vehicle solution to the control eye.[7]
-
Instillation Technique:
-
Gently cradle the rabbit's head with your non-dominant hand, using your thumb to gently pull down the lower eyelid.[9]
-
With your dominant hand, hold the dropper bottle about an inch from the eye, being careful not to touch the ocular surface.[9]
-
Squeeze the prescribed volume of the solution into the lower conjunctival sac.[7]
-
Gently hold the eyelid closed for a few seconds to aid in the distribution of the drug and prevent immediate washout.[7]
-
Post-Administration Monitoring and Data Collection
-
Pupil Diameter Measurement: Measure the pupil diameter of both eyes at predetermined time intervals (e.g., 15, 30, and 60 minutes, followed by hourly measurements for up to 8-10 hours, or until the pupil returns to its baseline size).[7]
-
Adverse Reaction Observation: Throughout the study, visually inspect the eyes for any signs of adverse reactions, such as conjunctival hyperemia (redness), discharge, or signs of discomfort.[7]
-
Data Analysis: Calculate the change in pupil diameter from the baseline at each time point for both the treated and control eyes. Compare the miotic effect across different concentration groups to determine the optimal dose.
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
Application Note & Protocol: Quantitative Analysis of Aceclidine and its Metabolite (S)-3-Quinuclidinol in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aceclidine is a cholinergic muscarinic agonist under investigation for various therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of this compound and its primary metabolite, (S)-3-Quinuclidinol, in biological matrices is essential. This document provides a detailed protocol for the development and validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for this purpose. The primary metabolic pathway for this compound is the hydrolysis of the ester group to form (S)-3-Quinuclidinol.
Metabolic Pathway
The principal metabolic transformation of this compound is the hydrolysis of its ester linkage, a reaction catalyzed by esterases found in plasma and various tissues, resulting in the formation of (S)-3-Quinuclidinol.
Metabolic hydrolysis of this compound.
Quantitative Analysis by LC-MS/MS
This section outlines a general method for the simultaneous quantification of this compound and (S)-3-Quinuclidinol in human plasma. The method utilizes protein precipitation for sample preparation followed by analysis using a triple quadrupole mass spectrometer.
I. Method Validation Summary
The following tables present typical validation parameters for a bioanalytical method. These values are illustrative and must be experimentally determined during method validation in accordance with regulatory guidelines (e.g., FDA, EMA).[1][2]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 0.1 - 100 | > 0.99 | 0.1 |
| (S)-3-Quinuclidinol | 0.5 - 500 | > 0.99 | 0.5 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| This compound | LLOQ | 0.1 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 | < 15.0 |
| Low | 0.3 | 92.0 - 108.0 | < 10.0 | 94.0 - 106.0 | < 10.0 | |
| Medium | 10 | 97.0 - 103.0 | < 8.0 | 96.0 - 104.0 | < 8.0 | |
| High | 80 | 98.0 - 102.0 | < 5.0 | 97.0 - 103.0 | < 5.0 | |
| (S)-3-Quinuclidinol | LLOQ | 0.5 | 94.0 - 106.0 | < 15.0 | 92.0 - 108.0 | < 15.0 |
| Low | 1.5 | 93.0 - 107.0 | < 10.0 | 95.0 - 105.0 | < 10.0 | |
| Medium | 50 | 96.0 - 104.0 | < 8.0 | 97.0 - 103.0 | < 8.0 | |
| High | 400 | 99.0 - 101.0 | < 5.0 | 98.0 - 102.0 | < 5.0 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| This compound | Low | 85.2 | 98.5 |
| High | 88.9 | 101.2 | |
| (S)-3-Quinuclidinol | Low | 90.1 | 97.9 |
| High | 92.5 | 102.5 |
Experimental Protocols
II. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound and (S)-3-Quinuclidinol from plasma samples.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound and (S)-3-Quinuclidinol reference standards
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)
-
Acetonitrile (B52724) (ACN), HPLC grade, containing 0.1% formic acid and the internal standard at an appropriate concentration.
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing IS) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protein precipitation workflow.
III. LC-MS/MS Operating Conditions
The following are suggested starting conditions and require optimization.
Table 4: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| HPLC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 5: Mass Spectrometry Parameters (Illustrative)
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Nebulizer) | 45 psi |
| Gas Flow (Drying) | 10 L/min |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 6: MRM Transitions (Predicted - Requires Experimental Confirmation)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
| This compound | 170.1 | 111.1 | 100 | 15 |
| 170.1 | 69.1 | 100 | 25 | |
| (S)-3-Quinuclidinol | 128.1 | 70.1 | 100 | 20 |
| 128.1 | 96.1 | 100 | 12 | |
| Internal Standard | - | - | - | - |
| Note: The selection of an appropriate internal standard and optimization of its MRM transitions are critical for method accuracy and precision. |
IV. Workflow for Bioanalytical Method Development and Validation
The development and validation of a bioanalytical method is a systematic process to ensure the reliability of the analytical data.
Bioanalytical method development and validation workflow.
Disclaimer: The provided protocols and parameters are intended as a starting point for method development. It is crucial to perform a full method validation according to the guidelines of the relevant regulatory authorities (e.g., FDA, EMA) to ensure the reliability and accuracy of the data for any clinical or preclinical studies. The quantitative data presented in the tables are for illustrative purposes only and must be experimentally determined.
References
Application Notes and Protocols for Long-term Stability Testing of Aceclidine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a cholinergic muscarinic agonist that acts primarily on M2 and M3 receptors.[1][2] In ophthalmology, it is utilized for its miotic properties, which can be beneficial in the treatment of conditions like glaucoma and presbyopia.[3][4] The long-term stability of this compound ophthalmic solutions is a critical factor in ensuring their safety, efficacy, and shelf-life. This document provides detailed application notes and protocols for assessing the long-term stability of this compound solutions, including methodologies for forced degradation studies and a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond, which results in the formation of 3-quinuclidinol (B22445) and acetic acid.[1] The rate of this hydrolysis is influenced by factors such as pH, temperature, and the presence of moisture.[1] Therefore, a robust stability testing program is essential to determine the optimal storage conditions and to identify and quantify any degradation products that may form over time.
Data Presentation: Long-Term Stability of 1.5% this compound Ophthalmic Solution
The following tables summarize representative quantitative data from a long-term stability study of a 1.5% this compound ophthalmic solution. The data is illustrative and based on typical stability profiles for similar ophthalmic formulations.
Table 1: Stability Data under Refrigerated Conditions (2-8°C)
| Time Point (Months) | Appearance | pH | This compound Assay (%) | 3-Quinuclidinol (%) | Total Impurities (%) |
| 0 | Clear, colorless solution | 5.5 | 100.1 | < 0.05 | < 0.1 |
| 3 | Clear, colorless solution | 5.5 | 99.8 | 0.08 | 0.12 |
| 6 | Clear, colorless solution | 5.4 | 99.5 | 0.15 | 0.20 |
| 9 | Clear, colorless solution | 5.4 | 99.2 | 0.22 | 0.28 |
| 12 | Clear, colorless solution | 5.3 | 98.9 | 0.30 | 0.35 |
| 18 | Clear, colorless solution | 5.3 | 98.5 | 0.41 | 0.48 |
| 24 | Clear, colorless solution | 5.2 | 98.1 | 0.55 | 0.62 |
Table 2: Stability Data under Room Temperature Conditions (25°C/60% RH)
| Time Point (Months) | Appearance | pH | This compound Assay (%) | 3-Quinuclidinol (%) | Total Impurities (%) |
| 0 | Clear, colorless solution | 5.5 | 100.1 | < 0.05 | < 0.1 |
| 3 | Clear, colorless solution | 5.3 | 98.2 | 0.45 | 0.55 |
| 6 | Clear, colorless solution | 5.1 | 96.5 | 0.88 | 1.02 |
| 9 | Clear, colorless solution | 4.9 | 94.8 | 1.35 | 1.55 |
| 12 | Clear, colorless solution | 4.8 | 93.1 | 1.82 | 2.05 |
Table 3: Stability Data under Accelerated Conditions (40°C/75% RH)
| Time Point (Months) | Appearance | pH | This compound Assay (%) | 3-Quinuclidinol (%) | Total Impurities (%) |
| 0 | Clear, colorless solution | 5.5 | 100.1 | < 0.05 | < 0.1 |
| 1 | Clear, colorless solution | 5.0 | 95.3 | 1.20 | 1.45 |
| 2 | Clear, colorless solution | 4.7 | 91.8 | 2.35 | 2.60 |
| 3 | Clear, colorless solution | 4.5 | 88.5 | 3.55 | 3.85 |
| 6 | Slight yellow tint | 4.2 | 82.1 | 5.80 | 6.20 |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
1.1. Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in purified water at a concentration of 1 mg/mL.
1.2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.[1]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.[1]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[1]
Stability-Indicating HPLC Method
This method is designed to separate and quantify this compound from its degradation products.
2.1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.02 M Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 70 30 25 70 30 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV at 215 nm.[5]
-
Injection Volume: 20 µL.
2.2. Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[5]
-
Specificity: Analyze stressed samples to ensure the peak for this compound is free from interference from degradation products, impurities, and excipients.
-
Linearity: Prepare a series of at least five concentrations of this compound standard solution (e.g., 5-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo solution with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Mandatory Visualizations
References
Troubleshooting & Optimization
Aceclidine Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and byproducts of Aceclidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its acetate (B1210297) ester moiety. This reaction is catalyzed by acidic or basic conditions and can also be facilitated by esterase enzymes in biological systems. The hydrolysis results in the formation of 3-quinuclidinol (B22445) and acetic acid, which renders the drug inactive[1].
Q2: What are the main byproducts of this compound degradation?
A2: The principal byproducts of this compound hydrolysis are 3-quinuclidinol and acetate (or acetic acid, depending on the pH)[1][2]. Under forced degradation conditions, other minor byproducts may be formed, though these are generally less prevalent.
Q3: What factors influence the rate of this compound degradation?
A3: The rate of this compound degradation is significantly influenced by pH and temperature. As a general trend for ester hydrolysis, the degradation rate is slowest in a weakly acidic pH range and increases as the solution becomes more acidic or alkaline, often exhibiting a V-shaped or U-shaped pH-rate profile[1]. Higher temperatures also accelerate the degradation process.
Q4: Is this compound susceptible to oxidative or photolytic degradation?
A4: While hydrolysis is the primary degradation pathway, this compound may also be susceptible to oxidative and photolytic degradation, particularly under forced conditions. However, specific degradation products from these pathways for this compound are not extensively documented in publicly available literature. General principles of drug degradation suggest that the quinuclidine (B89598) ring and the ester functional group could be sites for oxidative attack or photodegradation.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Improper storage of this compound stock solutions. | Ensure this compound solutions are stored at appropriate temperatures (e.g., refrigerated) and protected from light to minimize degradation before the experiment begins. |
| pH of the experimental buffer has shifted. | Regularly verify the pH of your buffer solutions, as changes in pH can significantly alter the rate of hydrolysis. |
| Contamination of reagents or solvents. | Use high-purity reagents and solvents to avoid introducing catalysts or impurities that could affect degradation kinetics. |
Issue 2: Difficulty in separating this compound from its degradation products by HPLC.
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase composition. | Adjust the organic modifier (e.g., acetonitrile, methanol) and buffer concentration/pH to improve the resolution between this compound and 3-quinuclidinol. |
| Inappropriate column chemistry. | A C18 reverse-phase column is a good starting point. If separation is still poor, consider a different reverse-phase column with alternative selectivity or a normal-phase column. |
| Gradient elution profile is not optimized. | Modify the gradient slope and duration to enhance the separation of closely eluting peaks. |
Quantitative Data
While specific experimental kinetic data for this compound is limited in the public domain, the following tables provide an illustrative framework based on typical pseudo-first-order kinetics for the hydrolysis of similar ester-containing compounds.
Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 25°C
| pH | Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative) | Half-life (t½) (hours) (Illustrative) |
| 2.0 | 5.0 x 10⁻⁷ | 385 |
| 3.0 | 1.0 x 10⁻⁷ | 1925 |
| 4.0 | 5.0 x 10⁻⁸ | 3850 |
| 5.0 | 4.5 x 10⁻⁸ | 4278 |
| 6.0 | 1.0 x 10⁻⁷ | 1925 |
| 7.0 | 5.0 x 10⁻⁷ | 385 |
| 8.0 | 2.0 x 10⁻⁶ | 96 |
| 9.0 | 1.0 x 10⁻⁵ | 19 |
| 10.0 | 5.0 x 10⁻⁵ | 3.9 |
Table 2: Illustrative Temperature-Dependent Hydrolysis of this compound at pH 7.4
| Temperature (°C) | Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative) | Half-life (t½) (hours) (Illustrative) |
| 25 | 7.0 x 10⁻⁷ | 275 |
| 37 | 2.5 x 10⁻⁶ | 77 |
| 50 | 8.0 x 10⁻⁶ | 24 |
| 60 | 2.0 x 10⁻⁵ | 9.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a pH of minimal degradation, such as pH 4-5) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate the mixture at a controlled temperature (e.g., 40°C) for defined periods. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Neutral Hydrolysis: Dilute the stock solution in purified water and incubate at a controlled temperature (e.g., 60°C) for defined periods.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of 3-quinuclidinol.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., ~215 nm).
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: General workflow for this compound degradation studies.
References
Common side effects of Aceclidine in animal research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aceclidine (B1665410) in animal research models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal research models?
A1: Based on preclinical studies, the most commonly observed side effects of this compound are related to its cholinergic agonist activity. These can be categorized as local (ocular) and systemic effects.
-
Ocular Side Effects: Primarily observed in models such as rabbits, these are generally mild and transient. They can include:
-
Systemic Side Effects: These are less common with topical ocular administration due to low systemic exposure.[3] However, at higher doses or with systemic administration, the following may be observed, particularly in rodent models (rats):
-
Salivation
-
Lacrimation (tearing)
-
Tremors
-
Gastrointestinal overactivity, potentially leading to scant feces.
-
Q2: How does the side effect profile of this compound compare to other miotics like Pilocarpine in animal models?
A2: this compound is a selective muscarinic agonist that primarily targets the iris sphincter muscle with minimal effect on the ciliary muscle.[2][3][4][5] This selectivity suggests a more favorable side effect profile compared to non-selective miotics like pilocarpine. The key difference lies in the reduced stimulation of the ciliary muscle, which is expected to result in significantly less myopic shift and accommodative spasms.[4]
Q3: Are there any known serious adverse events associated with this compound in animal studies?
A3: Preclinical toxicology studies, including repeat-dose ocular toxicity studies in rabbits and reproductive/developmental toxicity studies in rats and rabbits, have not revealed significant adverse systemic or ocular effects at doses well above clinical exposure levels.[6] No teratogenic effects were observed in these studies.[6] While rare cases of retinal tears and detachment have been reported with miotics in general, preclinical studies with this compound have not highlighted this as a common occurrence.[1][6]
Q4: What is the expected onset and duration of action of this compound-induced miosis in animal models?
A4: While specific pharmacokinetic data in animal models is not widely published, the onset of miotic effect is expected to be rapid, likely within 30 minutes, with a duration that can extend for several hours, similar to what is observed in humans.[1][2][3]
Troubleshooting Guides
Issue 1: Excessive Salivation or Lacrimation in Rodents
-
Possible Cause: This is a known cholinergic effect, particularly at higher systemic doses. The dose administered may be too high for the specific animal model or individual animal sensitivity.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check the concentration of the this compound solution and the administered volume to ensure accurate dosing.
-
Dose Reduction: Consider performing a dose-response study to determine the optimal dose that achieves the desired miotic effect with minimal systemic side effects.
-
Route of Administration: If using systemic administration, consider whether topical ocular administration is sufficient for the experimental goals, as this route has lower systemic absorption.[3]
-
Monitor Hydration: Excessive salivation can lead to dehydration. Ensure animals have free access to water.
-
Issue 2: Significant Ocular Irritation or Redness in Rabbits
-
Possible Cause: The formulation of the this compound solution (e.g., pH, vehicle) may be causing irritation. The concentration may also be a contributing factor.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group to differentiate effects of the formulation from the active pharmaceutical ingredient.
-
Formulation Check: Ensure the pH of the ophthalmic solution is within a physiologically tolerable range for the rabbit eye.
-
Concentration Gradient: Test a range of this compound concentrations to identify a non-irritating, effective dose.
-
Observation Schedule: Implement a detailed ocular scoring system (e.g., Draize test) at multiple time points post-administration to quantify the level and duration of irritation.
-
Quantitative Data
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Intraperitoneal (i.p.) | 78 |
| Mouse | Intravenous (i.v.) | 36 |
| Mouse | Oral (p.o.) | 165 |
| Mouse | Subcutaneous (s.c.) | 102 |
| Rat | Intravenous (i.v.) | 45 |
| Rat | Subcutaneous (s.c.) | 225 |
Data sourced from publicly available information; it is not specified whether these studies were conducted with the (S)-enantiomer or a racemic mixture.
Table 2: Summary of Findings from Preclinical Safety Studies
| Study Type | Animal Model | Key Findings |
| Repeat-Dose Ocular Toxicity | Rabbit | No adverse ocular or systemic effects noted. |
| Reproductive & Developmental Toxicity | Rat, Rabbit | No teratogenic effects or maternal toxicity at exposures significantly exceeding clinical levels.[6] |
| Pre- and Postnatal Development | Rat | No adverse maternal, fetal, or neonatal effects at doses up to 1.5 mg/kg/day.[6] |
| Genotoxicity (Ames, Chromosomal Aberration, Micronucleus) | In vitro, In vivo | No mutagenic or clastogenic potential observed.[6] |
Experimental Protocols
Protocol 1: Assessment of Ocular Irritation in Rabbits
-
Animal Model: New Zealand White rabbits are commonly used due to their large eye size and historical data availability.
-
Group Allocation: Assign animals to a control group (vehicle) and at least three this compound dose groups (e.g., 0.5%, 1.0%, 1.75% solution).
-
Administration: Instill a single 50 µL drop of the respective solution into the conjunctival sac of one eye of each rabbit. The other eye can serve as a contralateral control.
-
Observation: Examine the eyes for conjunctival redness, chemosis, and discharge at 1, 2, 4, 24, 48, and 72 hours post-instillation.
-
Scoring: Use a standardized scoring system (e.g., Draize eye test) to quantify the level of irritation.
-
Data Analysis: Compare the mean irritation scores between the this compound-treated groups and the vehicle control group.
Protocol 2: Evaluation of Systemic Cholinergic Side Effects in Rats
-
Animal Model: Sprague-Dawley rats.
-
Group Allocation: Assign animals to a control group (vehicle) and multiple this compound dose groups administered via the desired route (e.g., subcutaneous).
-
Observation:
-
Salivation: Observe for excessive drooling. This can be quantified by placing pre-weighed cotton balls in the animal's mouth for a set period and measuring the weight change.
-
Lacrimation: Visually assess for excessive tearing.
-
Tremors: Observe for the presence and severity of body tremors.
-
-
Time Points: Conduct observations at baseline and at regular intervals (e.g., 15, 30, 60, 120 minutes) post-administration.
-
Scoring: Use a graded scoring system for each parameter (e.g., 0 = no effect, 1 = mild, 2 = moderate, 3 = severe).
-
Data Analysis: Analyze the dose-response relationship for each observed side effect.
Visualizations
Caption: Signaling pathway of this compound-induced miosis.
Caption: Experimental workflow for ocular irritation assessment.
References
- 1. FDA approval of this compound (Vizz): a new chapter in nonsurgical presbyopia management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting inconsistent miotic responses to Aceclidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aceclidine. The following information is intended to help address specific issues that may arise during experiments, particularly concerning inconsistent miotic responses.
Troubleshooting Inconsistent Miotic Responses to this compound
This section provides a structured approach to identifying and resolving common issues that can lead to variability in pupillary constriction when using this compound.
Question: We are observing a weaker or more variable miotic response to our this compound solution than expected. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent miotic responses can stem from several factors, ranging from the drug formulation to the experimental procedure. Below is a step-by-step guide to help you identify the root cause of the issue.
Step 1: Verify the Integrity and Formulation of Your this compound Solution
The stability and composition of your this compound solution are critical for a consistent pharmacological effect.
-
This compound Stability: this compound's ester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, rendering the drug inactive.[1] The rate of this degradation is influenced by both pH and temperature.[1]
-
Recommendation: Ensure your this compound solution is freshly prepared. If using a stock solution, verify its storage conditions and age. For aqueous solutions, it's recommended to maintain a pH in the weakly acidic range (pH 4-5) to maximize stability.[1]
-
-
Solution Preparation and Storage: Improper preparation or storage can lead to degradation of the active pharmaceutical ingredient (API).
-
Recommendation: For solid this compound hydrochloride, store at -20°C in a tightly sealed container, protected from moisture.[2] Ophthalmic solutions should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from freezing.[2] Once a solution container is opened, its stability at room temperature may be limited.[2] Always use a validated analytical method, such as HPLC-UV, to confirm the concentration of your stock and working solutions.[2]
-
| Parameter | Recommendation | Rationale |
| pH of Solution | Maintain between 4.5 and 5.5.[3] | This compound is most stable in a weakly acidic environment; hydrolysis increases in more acidic or alkaline conditions.[1] |
| Storage Temperature (Solid) | -20°C, protected from moisture.[2] | Minimizes degradation of the solid compound. |
| Storage Temperature (Solution) | 2°C to 8°C (36°F to 46°F).[2] | Refrigeration slows the rate of hydrolysis in aqueous solutions. |
| Freshness of Solution | Prepare fresh for each experiment if stability in your buffer is unknown.[2] | Ensures consistent potency and minimizes the impact of degradation over time. |
Step 2: Review Your Experimental Protocol and Drug Administration Technique
Procedural inconsistencies are a common source of variability in ophthalmic drug studies.
-
Dosing Volume and Technique: The volume of the instilled drop and the method of administration can significantly impact drug absorption. The conjunctival sac has a limited capacity, and excess volume can be rapidly cleared from the eye.[4]
-
Animal Handling and Stress: Stress in animal models can lead to physiological changes that may affect pupillary response.
-
Recommendation: Allow animals to acclimate to the study environment before beginning the experiment.[5] Handle animals gently to minimize stress.
-
-
Lighting Conditions: The ambient lighting during pupil measurement can influence the baseline pupil size and the response to miotic agents.
Step 3: Consider Pharmacological and Biological Factors
The inherent biological variability and pharmacological properties of the drug can also contribute to inconsistent responses.
-
Tachyphylaxis (Rapid Desensitization): Repeated administration of muscarinic agonists can sometimes lead to a rapid decrease in the miotic response. This can be due to receptor desensitization.
-
Recommendation: If your protocol involves repeated dosing, consider the potential for tachyphylaxis. Allow for a sufficient washout period between doses.
-
-
Individual Variability: Biological differences between subjects can lead to variations in drug absorption and response. Factors such as tear production, corneal thickness, and melanin (B1238610) content can all play a role.[6]
-
Recommendation: Use a sufficient number of subjects to account for biological variability and ensure your results are statistically significant.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to miosis?
A1: this compound is a parasympathomimetic agent that acts as a selective muscarinic acetylcholine (B1216132) receptor agonist.[7] It primarily targets M3 muscarinic receptors on the iris sphincter muscle.[8] Binding to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that activates phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] The increase in intracellular IP3 triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum, leading to the contraction of the iris sphincter muscle and resulting in pupillary constriction (miosis).[1]
Q2: How does the receptor selectivity of this compound compare to other miotic agents?
A2: this compound exhibits a notable selectivity for the muscarinic receptors on the iris sphincter muscle with a relatively minimal effect on the ciliary muscle.[9] This is in contrast to less selective miotics like pilocarpine.[9] This selectivity is advantageous as it can produce a "pinhole" effect to improve depth of focus without inducing significant accommodative spasm or a myopic shift, which are more common with agents that strongly stimulate the ciliary muscle.[8]
| Agonist | Relative Potency on Iris Sphincter vs. Ciliary Muscle | Classification |
| This compound | ~28:1 | Pupil-selective partial agonist |
| Pilocarpine | ~1.5:1 | Non-selective partial agonist |
| Carbachol | ~5:1 | Non-selective full agonist |
Q3: What are the key parameters to consider when designing an experiment to measure this compound-induced miosis?
A3: A well-designed experiment to measure miosis should include the following:
-
Controlled Lighting: All measurements should be taken in a controlled, dim-light environment to establish a consistent baseline pupil diameter.[5]
-
Accurate Measurement Tool: Use a digital pupillometer or a calibrated caliper for precise and reproducible measurements of pupil diameter.[5]
-
Defined Dosing Regimen: A clear protocol for the concentration of this compound, the volume of administration, and the time points for measurement is essential.[5]
-
Acclimation Period: Allow subjects to acclimate to the experimental setting to reduce stress-induced variations in pupil size.[5]
-
Control Group: A control group receiving a vehicle solution is necessary to differentiate the drug's effect from other variables.[5]
Q4: Can tachyphylaxis or tolerance develop with repeated use of this compound?
A4: While specific studies on this compound-induced tachyphylaxis are not extensively detailed, it is a known phenomenon with muscarinic agonists. Tachyphylaxis is a rapid decrease in drug response after repeated administration. It is plausible that repeated or high-concentration doses of this compound could lead to a temporary desensitization of the muscarinic receptors on the iris sphincter, resulting in a diminished miotic effect.
Experimental Protocols
Protocol for Evaluating Miosis in a Rabbit Model
This protocol provides a generalized framework for assessing the miotic effects of this compound in New Zealand White rabbits, a common animal model in ophthalmic research.[5]
1. Animal Preparation and Baseline Measurement:
- Allow rabbits to acclimate to the study environment.
- Gently restrain the rabbit.
- Under controlled, dim lighting, measure the baseline pupil diameter of both eyes using a digital pupillometer. One eye will serve as the treatment eye, and the contralateral eye as the control.[5]
2. Drug Administration:
- Using a calibrated micropipette, instill a precise volume (e.g., 25-50 µL) of the this compound ophthalmic solution into the lower conjunctival sac of the treatment eye.[5]
- Instill an equal volume of the vehicle solution into the control eye.
- Gently hold the eyelids of both eyes closed for a few seconds to aid in distribution and prevent washout.[5]
3. Post-Administration Monitoring:
- Measure the pupil diameter of both eyes at predetermined time intervals (e.g., 15, 30, 60 minutes, and then hourly for up to 8-10 hours).[5]
- Throughout the study, visually inspect the eyes for any adverse reactions, such as redness or discharge.[5]
4. Data Analysis:
- Calculate the change in pupil diameter from baseline for both the treated and control eyes at each time point.
- Use appropriate statistical methods (e.g., ANOVA) to compare the effects of different this compound concentrations to the vehicle control.[5]
Visualizations
Caption: this compound's signaling pathway leading to miosis.
Caption: Workflow for evaluating miotic agents in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Routes of Administration for Ocular Medications in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. benchchem.com [benchchem.com]
- 6. A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. go.drugbank.com [go.drugbank.com]
Potential for retinal tears with miotic agents like Aceclidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for retinal tears with miotic agents like Aceclidine (B1665410).
Frequently Asked Questions (FAQs)
Q1: What is the general risk of retinal tears associated with miotic agents?
A1: Miotic agents, particularly parasympathomimetics like pilocarpine (B147212), have a long-suspected association with an increased risk of retinal tears and rhegmatogenous retinal detachment (RRD).[1][2][3] This risk is considered rare but significant enough to warrant caution, especially in patients with pre-existing risk factors.[4][5] The proposed mechanism involves the contraction of the ciliary muscle, which can exert traction on the peripheral retina, potentially leading to tears in susceptible individuals.[6][7]
Q2: How does the risk profile of this compound compare to a non-selective miotic like Pilocarpine?
A2: this compound is a pupil-selective miotic agent that primarily acts on the iris sphincter muscle with minimal stimulation of the ciliary muscle.[8][9][10] This selectivity is hypothesized to reduce the risk of ciliary muscle-mediated vitreoretinal traction compared to non-selective agonists like pilocarpine, which strongly contracts the ciliary muscle.[9][11][12]
Clinical trial data for this compound appears to support a favorable safety profile. Across the three CLARITY Phase 3 trials, which included over 30,000 treatment days, no serious treatment-related adverse events such as retinal tears or detachments were reported.[8][10] In contrast, post-market surveillance of pilocarpine 1.25% (Vuity) for presbyopia has identified numerous cases of retinal tears and detachments.[13] A large retrospective study found that the use of topical pilocarpine was associated with a significantly increased risk of RRD.[6][14]
Q3: What is the proposed signaling pathway leading to potential retinal tears from miotic agents?
A3: The pathway begins with the activation of muscarinic receptors in the eye. Parasympathomimetic agents like this compound and pilocarpine are muscarinic receptor agonists.[2][15] They bind primarily to M3 muscarinic cholinergic receptors on the ciliary muscle and iris sphincter.[15][16][17] Activation of M3 receptors on the ciliary muscle initiates a signaling cascade that leads to smooth muscle contraction.[17] This contraction releases zonular tension for accommodation but also causes an anterior rotation of the ciliary body, which can transmit tractional forces to the vitreous base and the peripheral retina (ora serrata).[6][7][11] In eyes with pre-existing vitreoretinal pathology, this traction may precipitate a retinal tear.
Q4: What are the known risk factors for developing a retinal tear when using miotic agents?
A4: The majority of reported cases of miotic-associated retinal detachment occur in eyes that are already predisposed.[2][4] Researchers and clinicians should exercise caution and consider enhanced screening for individuals with the following risk factors:
-
Myopia (nearsightedness): High myopia is a significant risk factor.[4][18]
-
History of Retinal Detachment: A previous detachment in the fellow eye increases risk.[4]
-
Peripheral Retinal Pathology: Conditions like lattice degeneration, vitreous degeneration, or existing retinal breaks are critical risk factors.[4][6][14]
-
Aphakia/Pseudophakia: The absence of the natural lens or the presence of an intraocular lens implant is a known risk factor.[4][5]
-
Male Sex [6]
Troubleshooting & Experimental Design
Q1: We are designing a preclinical study for a new miotic agent. What is a recommended workflow to assess retinal safety?
A1: A robust preclinical workflow should include both in vitro and in vivo models to assess the agent's effect on relevant ocular structures. The goal is to differentiate the desired effect (miosis) from potentially adverse effects (ciliary muscle contraction leading to traction).
Q2: A participant in our clinical trial reported symptoms of flashes and floaters after administration of a miotic agent. What is the appropriate action?
A2: The sudden onset of flashes (photopsia) and floaters can be symptoms of a posterior vitreous detachment (PVD) or a retinal tear, which could lead to a retinal detachment.[1][19] The protocol should be as follows:
-
Immediate Discontinuation: The participant should cease using the investigational product immediately.
-
Urgent Ophthalmic Examination: The participant must be referred for an urgent dilated fundus examination by an ophthalmologist, preferably a retina specialist.
-
Thorough Documentation: Record the event in detail as a potential adverse event (AE) or serious adverse event (SAE), depending on the outcome of the examination, per trial protocol.
-
Patient Counseling: The participant should be counseled on all symptoms of retinal tear and detachment (flashes, floaters, a curtain or veil in the field of vision) and advised to seek immediate medical care if they occur or worsen.[20][21]
Data Summary & Cited Experiments
Table 1: Comparative Risk of Rhegmatogenous Retinal Detachment (RRD)
| Agent | Study Type | Population | Key Findings | Citation |
| Pilocarpine | Retrospective Cohort | 4,494 presbyopia patients on pilocarpine vs. 4,494 controls on artificial tears | 1-Year RRD Risk: 0.78% (Pilocarpine) vs. 0.33% (Control).Adjusted Hazard Ratio for RRD: 3.14. | [6],[14] |
| This compound | Phase 3 Clinical Trials (CLARITY 1, 2, 3) | >600 patients combined | Incidence of Retinal Tear/Detachment: 0 cases reported. | [13],[8] |
Experimental Protocols
1. Retrospective Cohort Study of Pilocarpine and RRD Risk
-
Objective: To assess the risk of RRD after initiating topical pilocarpine for presbyopia using real-world data.[14]
-
Methodology:
-
Data Source: A large, aggregated electronic health records research network (TriNetX) was utilized.[14]
-
Study Cohorts: The primary study group consisted of patients aged ≥40 years newly prescribed topical pilocarpine for presbyopia. The control group comprised presbyopic patients newly prescribed artificial tears.[14]
-
Matching: To minimize confounding variables, 1:1 propensity score matching was employed. Patients in both cohorts were matched based on demographics, systemic comorbidities, and known risk factors for RRD (e.g., myopia, lattice degeneration, pseudophakia).[6][14]
-
Outcome: The primary outcome was the incidence of a new diagnosis of RRD at 3 months, 6 months, and 1 year after the index prescription date.[14]
-
Analysis: Relative risk (RR) and adjusted hazard ratios (aHR) were calculated to compare the risk between the pilocarpine and control groups.[6][14]
-
2. Phase 3 Clinical Trials of this compound (CLARITY 1 & 2)
-
Objective: To evaluate the efficacy and safety of an this compound ophthalmic solution for the treatment of presbyopia.[8][10]
-
Methodology:
-
Study Design: The CLARITY 1 and 2 trials were randomized, double-masked, placebo-controlled Phase 3 studies.[8]
-
Population: Participants were aged 40 to 55 with presbyopia. Patients with significant pre-existing ocular conditions or high myopia that could compromise safety were excluded.[13]
-
Intervention: Participants were randomized to receive either the this compound formulation or a placebo (vehicle) solution.[10]
-
Outcome Measures: The primary efficacy endpoint was the proportion of patients gaining three lines or more in mesopic, high-contrast, binocular distance-corrected near visual acuity. Safety was a key secondary outcome, assessed by collecting all treatment-emergent adverse events, including serious adverse events, through comprehensive ophthalmic examinations and patient reporting.[10]
-
Logical Relationship Diagram
References
- 1. Retinal Detachments Associated With Topical Pilocarpine Use for Presbyopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Evidence Based Guide to Retinal Complications and Miotics | Presbyopia Physician [presbyopiaphysician.com]
- 3. Retinal detachments and topical ocular miotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinal detachment and miotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miotics and retinal detachment: upgrading the community standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviewofoptometry.com [reviewofoptometry.com]
- 7. The Miotics | Ento Key [entokey.com]
- 8. FDA approval of this compound (Vizz): a new chapter in nonsurgical presbyopia management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]
- 11. Presbyopia Drops, a Promising Solution | Ophthalmic Professional [ophthalmicprofessional.com]
- 12. We Await the Fate of a New Presbyopia Drop [modernod.com]
- 13. reviewofpresbyopia.com [reviewofpresbyopia.com]
- 14. aao.org [aao.org]
- 15. researchgate.net [researchgate.net]
- 16. Muscarinic receptor agonists and antagonists: effects on ocular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of muscarinic receptor involvement in human ciliary muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aao.org [aao.org]
- 19. Vizz (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 20. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. drugs.com [drugs.com]
Managing ocular inflammation or iritis during Aceclidine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aceclidine (B1665410). The focus is on managing potential ocular inflammation and iritis during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of ocular inflammation or iritis in subjects receiving this compound?
A1: Based on Phase 3 clinical trial data for this compound ophthalmic solution 1.44% (VIZZ™), iritis is not listed among the most common adverse reactions. However, it is a known potential serious side effect for miotics and is listed as a caution.[1][2][3] The most frequently reported ocular adverse reactions are generally mild and transient.[2][4]
Data from CLARITY Phase 3 Clinical Trials
| Adverse Reaction | Incidence Rate (%) |
| Instillation Site Irritation | 20% |
| Dim Vision | 16% |
| Headache | 13% |
| Conjunctival Hyperemia | 8% |
| Ocular Hyperemia | 7% |
Source: VIZZ™ Prescribing Information, Drugs.com[2][4]
No serious treatment-related adverse events were reported in over 30,000 treatment days across the three CLARITY trials.[5][6][7] Researchers should remain vigilant for signs of iritis, especially in subjects with a prior history, as this is a contraindication for the approved drug.[3]
Q2: What are the typical signs and symptoms of ocular inflammation or iritis to monitor for during this compound studies?
A2: Researchers should monitor subjects for the following signs and symptoms of ocular inflammation and iritis:
-
Eye redness and pain
-
Photophobia (sensitivity to light)
-
Blurred or decreased vision
-
"Flashes of light" or "floaters" in vision[8]
-
Swelling of the iris[8]
Clinical evaluation using a slit-lamp biomicroscope is the standard method for diagnosing iritis, revealing inflammatory cells and flare in the anterior chamber.
Q3: What is the primary mechanism of action of this compound, and how might it relate to ocular inflammation?
A3: this compound is a selective muscarinic acetylcholine (B1216132) receptor agonist, primarily targeting M3 receptors on the iris sphincter muscle.[9] This action leads to pupillary constriction (miosis). While the direct link to inflammation is not fully elucidated, muscarinic receptors are present on various ocular tissues, and their activation can trigger intracellular signaling cascades. It is hypothesized that in susceptible individuals, the breakdown of the blood-aqueous barrier or a hypersensitivity reaction could lead to an inflammatory response.
Troubleshooting Guide
Issue: Subject presents with signs of ocular inflammation (e.g., redness, pain, photophobia) after this compound administration.
This guide provides a stepwise approach to manage and investigate potential ocular inflammation during your study.
Workflow for Managing Suspected Ocular Inflammation
Caption: Workflow for managing suspected ocular inflammation.
Detailed Steps:
-
Cease Dosing: Immediately suspend this compound administration to the affected subject.
-
Ophthalmic Evaluation: Conduct a thorough ophthalmic examination, including visual acuity testing, slit-lamp biomicroscopy, and fundoscopy. Look for signs of anterior uveitis (iritis), such as cells and flare in the anterior chamber.
-
Grade Inflammation: Use a standardized grading system (e.g., Standardization of Uveitis Nomenclature - SUN) to quantify the level of inflammation.
-
Initiate Treatment: For confirmed cases of non-infectious uveitis, treatment typically involves topical corticosteroids to reduce inflammation.[10] Topical non-steroidal anti-inflammatory drugs (NSAIDs) may also be considered. The specific treatment regimen should be determined by a veterinarian or physician.
-
Investigate Causality: Review the subject's history for pre-existing ocular conditions or other potential causes of uveitis.
-
Documentation and Reporting: Meticulously document all observations, examination findings, and treatments. Report the adverse event according to your institution's and regulatory guidelines.
Experimental Protocols
Protocol: Preclinical Assessment of Inflammatory Potential using Endotoxin-Induced Uveitis (EIU) Model
This protocol can be adapted to assess whether this compound exacerbates an existing inflammatory condition.
Objective: To evaluate the effect of this compound on a pre-existing state of ocular inflammation in a preclinical model.
Model: Endotoxin-Induced Uveitis (EIU) in rabbits or rodents.[11]
Methodology:
-
Animal Model: Use a suitable animal model such as Lewis rats or rabbits.
-
Induction of Uveitis:
-
Anesthetize the animals.
-
Induce uveitis by a single intravitreal injection of lipopolysaccharide (LPS). The dose will vary depending on the animal model.
-
-
This compound Administration:
-
At a predetermined time point after LPS injection (e.g., when inflammation is expected to peak), administer a topical dose of the this compound formulation being studied to one eye, and the vehicle to the contralateral eye.
-
-
Evaluation of Inflammation:
-
At various time points post-aceclidine administration, evaluate the degree of ocular inflammation.
-
Clinical Scoring: Use a slit-lamp to score signs of inflammation (e.g., iris hyperemia, flare, cells in the anterior chamber) based on a standardized scale.
-
Inflammation Quantification: A laser flare meter can be used for a quantitative measurement of aqueous flare.
-
Biomarker Analysis: Collect aqueous humor and analyze for inflammatory biomarkers (e.g., cytokines, prostaglandins) via ELISA or multiplex assays.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and perform histological analysis of the ocular tissues to assess inflammatory cell infiltration.
-
Signaling Pathway Visualization
This compound primarily acts on the M3 muscarinic receptor, which is a Gq-protein coupled receptor. The activation of this pathway leads to a cascade of intracellular events.
Caption: this compound's M3 receptor signaling pathway.
References
- 1. This compound Ophthalmic: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. Vizz (this compound ophthalmic) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. vizz.com [vizz.com]
- 5. This compound: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. LENZ Therapeutics Announces Positive Topline Data from Phase 3 CLARITY Presbyopia Trials :: LENZ Therapeutics, Inc. (LENZ) [ir.lenz-tx.com]
- 8. drugs.com [drugs.com]
- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 10. Drug-Induced Uveitis: Patterns, Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris-pharma.com [iris-pharma.com]
Validation & Comparative
Comparative Efficacy of Aceclidine and Xanomeline as Muscarinic Agonists: A Guide for Researchers
For immediate release:
This guide provides a detailed comparison of the pharmacological profiles of two prominent muscarinic acetylcholine (B1216132) receptor agonists: Aceclidine (B1665410) and Xanomeline (B1663083). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their comparative efficacy, supported by experimental data.
Introduction to this compound and Xanomeline
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. Their widespread distribution throughout the central and peripheral nervous systems makes them critical targets for therapeutic intervention in a range of disorders. The development of subtype-selective muscarinic agonists is a key goal in modern pharmacology, aiming to maximize therapeutic efficacy while minimizing off-target side effects.
(S)-Aceclidine , the more pharmacologically active enantiomer of this compound, is a potent cholinergic agonist.[1] It has been primarily investigated for its ophthalmic applications, particularly in the treatment of glaucoma and presbyopia, due to its ability to induce miosis.[2] However, its activity within the central nervous system has also been noted.
Xanomeline is a muscarinic receptor agonist with a well-documented preference for the M1 and M4 receptor subtypes.[3][4] This selectivity profile has positioned it as a promising therapeutic candidate for neuropsychiatric disorders, most notably schizophrenia and psychosis in Alzheimer's disease.[5] Xanomeline's development, particularly as a co-formulation with the peripherally acting muscarinic antagonist trospium (B1681596) (known as KarXT), has shown significant promise in clinical trials for schizophrenia.[5]
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of (S)-Aceclidine and Xanomeline at the five human muscarinic receptor subtypes (M1-M5). This data has been compiled from multiple in-vitro studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, radioligands, and specific assay methodologies can vary between studies. The primary purpose of these tables is to illustrate the selectivity profiles of each compound.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Predominant Selectivity |
| (S)-Aceclidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Non-selective |
| Xanomeline | ~10-15 | ~30+ | ~30+ | ~10-15 | ~30+ | M1/M4 Preferring[3] |
Table 2: Muscarinic Receptor Functional Potency (EC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| (S)-Aceclidine | 130 | 30 | 100 | 40 | 160 |
| Xanomeline | ~10-fold > M2, M3, M5 | Lower Potency | Lower Potency | ~40-fold > M2, M3, M5 | Lower Potency |
Data for (S)-Aceclidine is derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells. Xanomeline's EC50 values highlight its functional preference for M1 and M4 subtypes.[3]
Signaling Pathways
The activation of muscarinic receptors by agonists such as this compound and Xanomeline initiates distinct intracellular signaling cascades depending on the G-protein subtype to which the receptor is coupled. M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.
Experimental Protocols
The following are generalized protocols for key in-vitro assays used to characterize the binding and functional activity of muscarinic agonists.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the muscarinic receptors.[8][9]
References
- 1. The interaction of the enantiomers of this compound with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Aceclidine and Carbachol on Ciliary Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Aceclidine and Carbachol, two cholinergic agonists, with a specific focus on their effects on ciliary muscle contraction. This document is intended to be a valuable resource for researchers and professionals in ophthalmology and drug development, offering a comprehensive overview of supporting experimental data, detailed methodologies, and the underlying signaling pathways.
Mechanism of Action and Receptor Selectivity
Both this compound and Carbachol are parasympathomimetic agents that mimic the action of acetylcholine (B1216132), leading to the contraction of the ciliary muscle. However, their interaction with cholinergic receptors differs significantly, which influences their pharmacological profiles.
This compound is a potent muscarinic acetylcholine receptor agonist.[1] It exhibits a notable selectivity for the M3 muscarinic receptors, which are predominantly responsible for ciliary muscle contraction.[1][2] Notably, this compound demonstrates a significantly lower affinity for the muscarinic receptors on the ciliary muscle compared to those on the iris sphincter muscle.[3][4] This preferential action on the iris sphincter results in a strong miotic effect with relatively minimal stimulation of the ciliary muscle, thereby reducing the likelihood of accommodative spasm and myopic shift.[5]
Carbachol , in contrast, is a non-selective cholinergic agonist that stimulates both muscarinic and nicotinic acetylcholine receptors.[6][7] Its action on the M3 muscarinic receptors in the ciliary body leads to robust muscle contraction.[1][8] Due to its lack of selectivity, Carbachol stimulates both the iris sphincter and ciliary muscles with similar potency.[4] Furthermore, Carbachol is resistant to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action compared to acetylcholine.[6]
Quantitative Comparison of Ciliary Muscle Contraction
The following table summarizes the in vitro efficacy of this compound and Carbachol on isolated human ciliary muscles. The data presented includes the half-maximal effective concentration (EC50) and the maximal contractile response (Emax).
| Drug | EC50 (nmol/l) | Maximal Response (Emax) | Selectivity Ratio (Iris Sphincter vs. Ciliary Muscle) |
| This compound | ~68,244 | Partial agonist (80-85% of maximum response) | ~28:1 |
| Carbachol | 517 | 135 mg (maximum contractile force) | ~5:1 |
Data compiled from published in vitro studies on human ocular tissues. [3][9]
Signaling Pathways
The contraction of the ciliary muscle by both this compound and Carbachol is primarily mediated through the activation of M3 muscarinic acetylcholine receptors. These receptors are coupled to Gq proteins, which in turn activate the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with activation of protein kinase C (PKC) by DAG, ultimately triggers the contraction of the smooth muscle fibers of the ciliary muscle.
Caption: Signaling pathway of this compound in ciliary muscle cells.
References
- 1. Characterization of muscarinic receptor involvement in human ciliary muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crstoday.com [crstoday.com]
- 5. Differentiating Miotics for Pharmacological Management of Presbyopia | Presbyopia Physician [presbyopiaphysician.com]
- 6. What is the mechanism of Carbachol? [synapse.patsnap.com]
- 7. What is Carbachol used for? [synapse.patsnap.com]
- 8. Muscarinic receptor agonists and antagonists: effects on ocular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of continuous administration of a cholinergic agonist on [3H]4-DAMP binding and m3 mRNA expression in cultured human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Myopic Shift Induced by Aceclidine and Pilocarpine in the Treatment of Presbyopia
For Researchers, Scientists, and Drug Development Professionals
The pharmacological treatment of presbyopia has seen significant advancements with the advent of miotic agents that enhance near vision by increasing the depth of focus. Among these, aceclidine (B1665410) and pilocarpine (B147212) have emerged as key molecules, albeit with distinct mechanisms and clinical outcomes. This guide provides an objective comparison of the myopic shift induced by these two compounds, supported by available experimental data, to inform research and development in ophthalmology.
Executive Summary
This compound, a selective cholinergic agonist, demonstrates a clinically significant advantage over the nonselective muscarinic agonist pilocarpine by inducing minimal myopic shift.[1][2][3][4] This difference is attributed to this compound's targeted action on the iris sphincter muscle with negligible effect on the ciliary muscle, a principle that decouples the desired miotic effect from the unintended accommodative spasm that causes myopia.[2][4][5] Clinical data indicates that this compound induces a myopic shift of approximately -0.13 D, whereas pilocarpine can cause a more substantial shift of about -1.25 D.[6] This fundamental difference in their pharmacological profiles has important implications for patient experience and the preservation of distance vision.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences in the myopic shift and related parameters observed with this compound and pilocarpine.
| Parameter | This compound | Pilocarpine | Reference |
| Induced Myopic Shift | ~ -0.13 D | ~ -1.25 D | [6] |
| Primary Site of Action | Iris Sphincter Muscle | Iris Sphincter & Ciliary Muscle | [2][4] |
| Selectivity | Pupil-selective | Nonselective | [1][2] |
| Impact on Ciliary Muscle | Minimal | Significant Stimulation | [1][2][3][4] |
| Duration of Action | Up to 10 hours | 3 to 6 hours | [1][7][8] |
Mechanism of Action and Signaling Pathways
Both this compound and pilocarpine are cholinergic agonists that stimulate muscarinic receptors in the eye to induce miosis (pupil constriction).[2][7] This miosis creates a "pinhole effect," which increases the depth of focus and improves near vision.[2] However, their selectivity for different muscarinic receptor subtypes and their impact on distinct ocular structures lead to different clinical outcomes.
Pilocarpine: As a nonselective muscarinic agonist, pilocarpine stimulates receptors on both the iris sphincter muscle and the ciliary muscle.[1][2] Stimulation of the ciliary muscle leads to its contraction, causing an accommodative spasm that results in a myopic shift and can be associated with side effects like brow ache.[5]
This compound: In contrast, this compound is a selective miotic agent that preferentially targets the muscarinic receptors on the iris sphincter muscle with significantly less effect on the ciliary muscle.[2][4] This "ciliary-sparing" action allows for effective pupil constriction to improve near vision without the accompanying ciliary muscle contraction that induces a significant myopic shift.[1] The selectivity of this compound for the iris sphincter over the ciliary muscle is reported to be approximately 28:1, compared to about 1.5:1 for pilocarpine.[6]
Signaling Pathway Diagram
Caption: Signaling pathways of this compound and Pilocarpine leading to different myopic shifts.
Experimental Protocols
While specific, detailed protocols from head-to-head comparative trials are not extensively published, the evaluation of myopic shift induced by these agents generally follows established ophthalmological clinical trial methodologies. A typical experimental workflow would involve the following steps:
-
Participant Recruitment: A cohort of presbyopic individuals is recruited based on specific inclusion and exclusion criteria, including age, refractive error, and best-corrected visual acuity.
-
Baseline Measurements: Comprehensive baseline ophthalmic examinations are conducted, including manifest refraction to determine the baseline refractive state, pupil diameter in various lighting conditions (photopic, mesopic, scotopic), and assessment of near and distance visual acuity.
-
Drug Administration: Participants are randomized to receive either this compound, pilocarpine, or a placebo vehicle in a double-masked fashion. A single dose of the eye drop is administered.
-
Post-instillation Monitoring: At predefined time points (e.g., 30 minutes, 1, 2, 4, 6, 8, and 10 hours) after instillation, the following measurements are repeated:
-
Manifest Refraction: To quantify any change in refractive error (myopic shift).
-
Pupil Diameter: To measure the extent and duration of miosis.
-
Visual Acuity: Assessment of uncorrected and best-corrected near, intermediate, and distance visual acuity.
-
-
Data Analysis: The change from baseline in manifest refraction is calculated at each time point for each treatment group. Statistical analysis is performed to compare the mean myopic shift between the this compound and pilocarpine groups.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for clinical trials comparing miotic agents.
Conclusion
The available evidence strongly indicates that this compound induces a significantly smaller myopic shift compared to pilocarpine. This is a direct consequence of its pupil-selective mechanism of action, which minimizes the stimulation of the ciliary muscle. For drug development professionals and researchers, this distinction is critical. The development of ciliary-sparing miotics like this compound represents a significant step forward in providing effective presbyopia treatment while minimizing undesirable effects on distance vision and accommodation, thereby offering a more favorable clinical profile for patients. Future head-to-head randomized controlled trials will be invaluable in further elucidating the comparative efficacy and tolerability of these two agents.[9]
References
- 1. A New Era in Presbyopia Treatment: The Promise of VIZZ (this compound) | Defocus Media [defocusmediagroup.com]
- 2. Differentiating Miotics for Pharmacological Management of Presbyopia | Presbyopia Physician [presbyopiaphysician.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. ESCRS - All-day Near Vision in View [escrs.org]
- 7. greenwatchbd.com [greenwatchbd.com]
- 8. benchchem.com [benchchem.com]
- 9. FDA approval of this compound (Vizz): a new chapter in nonsurgical presbyopia management - PMC [pmc.ncbi.nlm.nih.gov]
Aceclidine Demonstrates Superior Selectivity for the Iris Sphincter Over the Ciliary Muscle Compared to Pilocarpine: A Comparative Analysis
For Immediate Release
A detailed comparison of aceclidine (B1665410) and pilocarpine (B147212) reveals significant differences in their selectivity for the iris sphincter muscle over the ciliary muscle, with this compound showing a markedly higher preference for the iris sphincter. This enhanced selectivity, supported by experimental data, suggests a more targeted mechanism of action for this compound in ophthalmic applications, potentially leading to a better therapeutic profile with fewer accommodation-related side effects.
This compound, a muscarinic acetylcholine (B1216132) receptor agonist, exhibits a significantly greater selectivity for the iris sphincter muscle than pilocarpine, a long-standing therapeutic for glaucoma and dry eye. This difference in tissue selectivity is crucial for ophthalmic applications where pupillary constriction (miosis) is desired with minimal impact on the ciliary muscle, which controls accommodation. Experimental evidence indicates that this compound's selectivity ratio for the iris sphincter over the ciliary muscle is approximately 28:1, whereas pilocarpine's is a much lower 1.5:1[1]. This substantial difference in selectivity profiles underscores the potential of this compound to provide more targeted pupillary constriction without inducing the undesirable myopic shift often associated with ciliary muscle contraction.
The iris sphincter and ciliary muscle are both smooth muscles in the eye that are primarily regulated by the parasympathetic nervous system through muscarinic acetylcholine receptors, predominantly the M3 subtype. Contraction of the circular iris sphincter muscle leads to miosis, while contraction of the ciliary muscle alters the shape of the lens, causing accommodation. While both this compound and pilocarpine act as agonists at these receptors, their differential effects on the two muscles form the basis of their distinct clinical profiles.
Quantitative Comparison of Agonist Activity
To quantify the selectivity of these two compounds, functional studies on isolated human intraocular muscles have been conducted. The following tables summarize the available experimental data.
Table 1: Relative Potency of Muscarinic Agonists on Human Circular Ciliary Muscle
| Agonist | Relative Potency |
| Oxotremorine-M | 1 |
| Carbachol | 1/4 |
| Pilocarpine | 1/19 |
| This compound | 1/132 |
Data from Ishikawa H, DeSantis L, Patil PN. J Ocul Pharmacol Ther. 1998 Aug;14(4):363-73.[2]
This data clearly indicates that this compound is significantly less potent on the circular ciliary muscle compared to pilocarpine.
Table 2: Selectivity of this compound for Iris Sphincter vs. Ciliary Muscle
| Agonist | Tissue | Potency Comparison | Selectivity Ratio (Iris Sphincter:Ciliary Muscle) |
| This compound | Iris Sphincter vs. Longitudinal Ciliary Muscle | Agonist potency is 1/28 for the longitudinal ciliary muscle compared to the iris sphincter.[2] | ~28:1[1] |
| Pilocarpine | Iris Sphincter vs. Ciliary Muscle | - | ~1.5:1[1] |
The higher selectivity ratio of this compound highlights its preferential action on the iris sphincter.
Signaling Pathways and Experimental Workflows
The differential effects of this compound and pilocarpine can be understood by examining the underlying cellular mechanisms and the experimental methods used to determine their activity.
M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle
Both this compound and pilocarpine exert their effects by activating M3 muscarinic receptors, which are Gq-protein coupled. The activation of this pathway leads to an increase in intracellular calcium, ultimately causing smooth muscle contraction.
Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity of this compound and pilocarpine.
In Vitro Muscle Contraction Assay
This assay measures the contractile response of isolated iris sphincter and ciliary muscle tissues to different concentrations of agonists.
References
Safety Operating Guide
Navigating the Safe Disposal of Aceclidine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Aceclidine (B1665410), a cholinergic agonist, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with regulatory requirements and safety best practices.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) regulates controlled substances, and state and local authorities may have more stringent requirements.[1][2] A key aspect of recent EPA regulations, under Subpart P, is the ban on flushing hazardous waste pharmaceuticals down drains.[1]
This compound Disposal Procedures
The primary directive from safety data sheets (SDS) for this compound is to dispose of the substance and its container at an approved waste disposal plant, in strict observance of all federal, state, and local regulations.[4][5]
Step-by-Step Disposal Protocol:
-
Waste Classification: Chemical waste generators must first determine if the discarded this compound is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[4]
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including protective gloves, protective clothing, eye protection, and face protection.[4][5][6]
-
Containment:
-
For unused or expired pure this compound, keep it in its original, tightly closed container.[4][6]
-
For materials contaminated with this compound (e.g., paper towels, absorbent materials from a spill), place them into a suitable, labeled, and closed disposal container.[4][6] Prevent further leakage or spillage if it is safe to do so.[4][6]
-
-
Storage: Store the waste container in a secure, locked-up area, away from incompatible substances such as strong oxidizing agents.[5]
-
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the drain or into sewer systems.[4][6] This can contaminate water supplies and harm aquatic life.[7]
-
Do NOT dispose of this compound in household trash unless it has been rendered non-recoverable and is permitted by local regulations.[8][9]
-
Do NOT reuse empty containers. They should be disposed of as unused product.[4]
-
-
Approved Disposal Methods:
-
Documentation and Transport: Maintain accurate records of the waste generated. Arrange for transport by a licensed hazardous waste carrier to a permitted treatment, storage, and disposal facility (TSDF).
Summary of this compound Disposal Information
| Parameter | Guideline | Source |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [4][5] |
| Regulatory Compliance | Observe all federal, state, and local environmental regulations. | [4] |
| Prohibited Actions | Do not let product enter drains, other waterways, or soil. Do not discharge to sewer systems. | [4][6] |
| Recommended Technology | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [6] |
| Container Disposal | Do not reuse containers. Dispose of as unused product. | [4] |
Experimental Protocols Cited
This document provides operational guidance on disposal and does not cite specific experimental protocols. The procedures outlined are based on safety data sheets and general pharmaceutical waste regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Pharmaceutical Waste | Department of Toxic Substances Control [dtsc.ca.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
